5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMFHICINADER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609970 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297172-19-1 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297172-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroimidazo[1.5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
An In-Depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The this compound core is a nitrogen-rich, bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities make it a "privileged scaffold" for designing ligands that target a wide array of biological entities, including kinases and central nervous system receptors. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecular framework, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Significance of the Tetrahydroimidazo[1,5-a]pyrazine Core
The fusion of an imidazole ring with a piperazine moiety creates the this compound system. This structural motif is prevalent in a variety of pharmacologically active agents. Its rigid, yet conformationally defined, structure allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with protein targets.
Compounds incorporating this core have demonstrated a wide range of biological activities, including inhibition of c-Src for the potential treatment of acute ischemic stroke[1], general kinase inhibition for oncology applications[2], and activity as central nervous system depressants[3][4]. The pyrazine ring, in its saturated form, provides multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial parameters in the drug development pipeline. This guide will focus on the two most robust and widely employed strategies for the synthesis of this scaffold: the reduction of the aromatic imidazo[1,5-a]pyrazine precursor and the cyclization of functionalized piperazine derivatives.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible starting materials and strategic bond formations. For the this compound core, two primary disconnections are most logical.
Strategy A involves the reduction of the aromatic pyrazine ring of a pre-formed imidazo[1,5-a]pyrazine. This simplifies the problem to the synthesis of the flat, aromatic parent system.
Strategy B focuses on the formation of the five-membered imidazole ring as the final key step, starting from a suitably functionalized piperazine precursor. This approach is often advantageous when stereochemistry on the piperazine ring needs to be controlled.
Caption: Retrosynthetic analysis of the target scaffold.
Synthetic Strategy A: Reduction of the Aromatic Imidazo[1,5-a]pyrazine Core
This two-stage approach first builds the aromatic imidazo[1,5-a]pyrazine system, which is then selectively reduced. This strategy is highly effective due to the numerous methods available for constructing fused imidazole heterocycles.
Stage 1: Synthesis of the Imidazo[1,5-a]pyrazine Precursor
One of the most efficient methods for constructing the aromatic core is through a multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules in a single step. The Ugi or related isocyanide-based MCRs are particularly well-suited for this purpose.[5][6] An alternative, stepwise approach involves the condensation of an aminopyrazine with an α-haloketone, followed by cyclization.
Caption: Workflow for the Reduction of Aromatic Precursors Strategy.
Experimental Protocol: Synthesis of a Model Imidazo[1,5-a]pyrazine via Iodine-Catalyzed MCR
This protocol is adapted from a general method for synthesizing related imidazo-fused heterocycles.[7][8][9]
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add tert-butyl isocyanide (1.0 mmol).
-
Catalysis: Add iodine (I₂) (5 mol%) to the stirring mixture at room temperature. The use of a mild Lewis acid like iodine is cost-effective and promotes the reaction under benign conditions.[6][9]
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will precipitate out of the solution upon formation.
-
Work-up and Isolation: Once the reaction is complete (typically 1-5 hours), the precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure imidazo[1,5-a]pyrazine derivative. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Stage 2: Catalytic Hydrogenation of the Pyrazine Ring
The reduction of the electron-deficient pyrazine ring within the fused system can be achieved with high selectivity using catalytic hydrogenation. This method is preferred as it avoids the use of harsh reducing agents that might affect other functional groups.
Experimental Protocol: Hydrogenation to this compound
-
Reaction Setup: Dissolve the synthesized imidazo[1,5-a]pyrazine (1.0 mmol) in a suitable solvent such as methanol or ethanol (20 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C, 10 mol% weight) to the solution. The catalyst should be handled carefully in an inert atmosphere if possible, although brief exposure to air is generally acceptable.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or recrystallization if necessary.
| Parameter | Stage 1 (Aromatic Synthesis) | Stage 2 (Reduction) |
| Key Transformation | Imidazole ring formation | Pyrazine ring saturation |
| Typical Reagents | 2-aminopyrazine, aldehyde, isocyanide | H₂, Pd/C |
| Solvent | Ethanol | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 60-95% | 80-99% |
Synthetic Strategy B: Cyclization of Piperazine Derivatives
This convergent strategy involves preparing a 2-substituted piperazine and then forming the fused imidazole ring. This approach is particularly useful for creating derivatives with specific substitutions on the piperazine ring. The key step is the cyclization of a 2-(aminomethyl)piperazine derivative with a carbonyl source.[3]
Caption: Workflow for the Piperazine Cyclization Strategy.
Experimental Protocol: Synthesis via Piperazine Cyclization
This protocol describes the formation of a hexahydroimidazo[1,5-a]pyrazin-3(2H)-one, a close analog that illustrates the core cyclization principle.[3] The synthesis of the unsubstituted target follows a similar logic, using a different cyclizing agent.
-
Precursor Synthesis: Synthesize the required 3-(aminomethyl)-1-methylpiperazine precursor. This can be achieved through a multi-step sequence starting from a suitable piperazine derivative, for example, by reduction of a nitrile group at the 2-position.[3]
-
Reaction Setup: Dissolve the 3-(aminomethyl)-1-methylpiperazine (1.0 mmol) in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (15 mL).
-
Cyclization: Add a cyclizing agent such as N,N'-Carbonyldiimidazole (CDI) (1.1 mmol) portion-wise to the solution at 0 °C. CDI serves as a safe and effective phosgene equivalent to form the carbonyl group of the imidazole ring. The reaction is then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the mixture for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired hexahydroimidazo[1,5-a]pyrazin-3(2H)-one. To obtain the target this compound, a different cyclizing agent, such as a formic acid equivalent, would be used, followed by dehydration.
Characterization of the Final Product
Confirmation of the this compound structure is achieved through standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of two singlets in the aromatic region (δ 7.0-8.0 ppm) for the imidazole protons. A complex set of multiplets in the aliphatic region (δ 2.5-4.5 ppm) corresponding to the four CH₂ groups of the piperazine ring. |
| ¹³C NMR | Two signals in the aromatic region (δ 115-140 ppm) for the imidazole carbons. Four signals in the aliphatic region (δ 40-60 ppm) for the piperazine carbons. |
| Mass Spec (ESI+) | A strong signal for the protonated molecular ion [M+H]⁺. |
| IR Spectroscopy | C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. N-H stretching (if unsubstituted) around 3100-3300 cm⁻¹. C-H stretching for aliphatic and aromatic protons. |
Conclusion and Future Directions
The synthesis of the this compound core is well-established, with two primary strategies dominating the field: the reduction of aromatic precursors and the cyclization of piperazine derivatives. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The reduction pathway offers high yields and operational simplicity, while the cyclization approach provides greater control over the stereochemistry and substitution of the piperazine ring.
As the demand for novel therapeutics continues to grow, the development of even more efficient, stereoselective, and environmentally benign methods for constructing this privileged scaffold remains an active area of research. Future innovations may lie in the application of novel catalytic systems, flow chemistry, and biocatalysis to further streamline the synthesis of these medicinally vital compounds.
References
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Privileged Scaffold in Drug Discovery
This guide provides a comprehensive technical overview of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and its role as a cornerstone for the development of novel therapeutics.
Introduction: The Emergence of a Privileged Scaffold
The this compound nucleus is a bicyclic heteroaromatic system containing a fused imidazole and a saturated pyrazine ring. This unique combination of a planar, aromatic imidazole ring and a flexible, saturated pyrazine ring imparts a distinct three-dimensional character to the molecule, making it an attractive scaffold for probing biological targets. The pyrazine ring itself is a key component in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and engage in specific interactions with biological macromolecules.[1][2][3] The incorporation of the imidazole moiety further enhances its versatility, offering sites for hydrogen bonding and substitution, which are critical for tuning the pharmacological profile of derivative compounds.
Derivatives of this core structure have shown significant promise in medicinal chemistry, notably as potent and selective modulators of key signaling pathways implicated in a range of pathologies. This guide will provide the foundational knowledge necessary to explore the potential of this compelling heterocyclic system.
Physicochemical Properties
The fundamental chemical and physical properties of the this compound core are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[4] |
| Molecular Weight | 123.16 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 297172-19-1 | PubChem[4] |
| Predicted XlogP | -0.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Predicted pKa (most basic) | 6.5 (estimated) | Inferred from similar structures |
Note: Some physical properties like melting and boiling points have not been extensively reported for the unsubstituted core. Heterocyclic amines generally exhibit higher melting points due to hydrogen bonding capabilities.
Synthesis and Characterization
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the construction of the bicyclic ring system from piperazine or imidazole precursors.
Proposed Synthetic Strategy: Modified Pictet-Spengler Reaction
A plausible and efficient route for the synthesis of this scaffold is a modified Pictet-Spengler type reaction. This powerful C-C bond-forming reaction is widely used for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. In this context, the reaction would involve the cyclization of a suitably functionalized piperazine derivative.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: N-formylation of 2-Piperazinemethanol. To a solution of 2-piperazinemethanol in a suitable solvent such as dichloromethane, add an excess of a formylating agent (e.g., ethyl formate or a mixture of formic acid and acetic anhydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-formyl-2-piperazinemethanol.
-
Step 2: Oxidation and Cyclization. The N-formyl-2-piperazinemethanol is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as Dess-Martin periodinane or subjected to Swern oxidation to form the corresponding aldehyde. This intermediate is then treated with a catalytic amount of a strong acid, for instance, trifluoroacetic acid (TFA), to facilitate the intramolecular cyclization via a Pictet-Spengler type mechanism, yielding the desired this compound.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. The fractions containing the pure product are combined and concentrated to afford the final compound.
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole ring (typically in the aromatic region, ~7-8 ppm) and the four methylene groups of the pyrazine ring (in the aliphatic region, ~3-4 ppm). The coupling patterns will be indicative of the connectivity of the protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the imidazole ring (downfield, ~110-140 ppm) and the aliphatic carbons of the pyrazine ring (upfield, ~40-50 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 123.16). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (if a tautomer is present or in protonated form), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching vibrations of the imidazole ring.
Chemical Reactivity
The reactivity of the this compound core is governed by the distinct properties of its constituent rings.
-
Imidazole Ring: The imidazole moiety is aromatic and possesses both a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3). The pyridine-like nitrogen is basic and can be readily protonated or alkylated. The imidazole ring can also undergo electrophilic substitution, although it is generally less reactive than pyrrole.
-
Pyrazine Ring: The saturated pyrazine ring is conformationally flexible. The secondary amine at the 7-position is nucleophilic and can be readily acylated, alkylated, or sulfonylated, providing a key handle for introducing diverse substituents.
Diagram of Key Reactive Sites:
Caption: Key reactive sites on the this compound scaffold.
Applications in Drug Discovery
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives targeting a variety of biological systems.
Dual Orexin Receptor Antagonists
A significant application of this scaffold is in the development of dual orexin receptor antagonists (DORAs).[5][6] Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors. Antagonism of these receptors is a validated mechanism for the treatment of insomnia. Derivatives of this compound have been identified as potent DORAs with the potential for improved pharmacokinetic profiles.
Orexin Receptor Signaling Pathway:
Caption: Simplified orexin receptor signaling pathway and the antagonistic action of this compound derivatives.
Gαq/11 Protein Inhibitors
Derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq/11 proteins.[7][8] These G proteins are crucial transducers in G protein-coupled receptor (GPCR) signaling pathways. Dysregulation of Gαq/11 signaling is implicated in various diseases, including certain cancers like uveal melanoma.[4] The development of inhibitors based on the imidazopyrazine core represents a promising therapeutic strategy.
Gαq Signaling Pathway:
Caption: Simplified Gαq signaling pathway and the inhibitory action of imidazopyrazine derivatives.
Safety and Handling
Based on available data for the core compound, this compound is classified with the following hazards:
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
The this compound scaffold represents a versatile and valuable building block in modern drug discovery. Its unique structural features and tunable reactivity have enabled the development of potent and selective modulators of challenging biological targets. As our understanding of complex signaling pathways continues to grow, this privileged scaffold is poised to play an increasingly important role in the design of next-generation therapeutics. Further exploration of its chemical space is warranted to unlock its full potential.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives: An In-Depth Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the realm of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – represents a cornerstone of efficient drug discovery. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core has emerged as one such scaffold, demonstrating a remarkable versatility that has led to the development of potent modulators for a range of therapeutically relevant proteins. This guide provides an in-depth technical exploration of the diverse biological activities associated with this heterocyclic system, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these derivatives have shown promise, detail the experimental methodologies for their evaluation, and dissect the structure-activity relationships that govern their potency and selectivity.
Dual Orexin Receptor Antagonism: A New Frontier in Sleep Medicine
The discovery of the orexin neuropeptide system, a critical regulator of sleep and wakefulness, has revolutionized the search for novel hypnotics. Orexin A and B, acting through the G-protein coupled receptors OX1R and OX2R, promote arousal. Consequently, dual orexin receptor antagonists (DORAs) have been pursued as a therapeutic strategy for insomnia. Derivatives of this compound have been identified as potent DORAs, offering a promising alternative to traditional sleep aids.[1][2]
Mechanism of Action and Signaling Pathway
Orexin receptors are coupled to different G-proteins; OX1R primarily signals through Gq, leading to an increase in intracellular calcium, while OX2R can couple to both Gq and Gi/o, modulating both calcium levels and cyclic AMP (cAMP) production. By competitively binding to and blocking both OX1R and OX2R, these derivatives suppress the wake-promoting signals of the orexin system, thereby facilitating the transition to and maintenance of sleep.
Figure 1: Orexin Receptor Antagonism Pathway.
Quantitative Bioactivity Data
The potency of these derivatives is typically evaluated through in vitro binding and functional assays. The following table summarizes representative data for this class of compounds.
| Compound ID | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference |
| Example 1 | 15 | 25 | [2] |
| Example 2 | 8 | 12 | [1] |
| Example 3 | 22 | 30 | [2] |
Experimental Protocol: Orexin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-suvorexant) and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
Derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human tumor cell lines.[3] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential for the development of novel cancer therapeutics.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Figure 2: Mitochondrial Apoptosis Pathway.
Quantitative Bioactivity Data
The cytotoxic effects of these compounds are quantified using cell viability assays, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10b | Hep-2 | 20 | [4] |
| 10b | HepG2 | 18 | [4] |
| 10b | MCF-7 | 21 | [4] |
| 10b | A375 | 16 | [4] |
| 12b | Hep-2 | 11 | [5] |
| 12b | HepG2 | 13 | [5] |
| 12b | MCF-7 | 11 | [5] |
| 12b | A375 | 11 | [5] |
| 19 | MDA-MB-231 | 0.43 | [6][7] |
| 24 | MDA-MB-231 | 0.3 | [6][7] |
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
BRD9 Inhibition: Targeting Chromatin Remodeling in Cancer
Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of this complex is implicated in various cancers. Imidazo[1,5-a]pyrazin-8(7H)-one derivatives, a closely related scaffold, have been identified as potent and selective inhibitors of the BRD9 bromodomain, representing a novel epigenetic approach to cancer therapy.[8]
Mechanism of Action and Signaling Pathway
The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, tethering the SWI/SNF complex to specific chromatin regions. This facilitates chromatin remodeling and the transcription of target genes, many of which are involved in cell proliferation and survival. By competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, these inhibitors prevent its interaction with histones, thereby disrupting the function of the SWI/SNF complex and downregulating the expression of oncogenes.[9][10]
Figure 3: BRD9 Inhibition Pathway.
Experimental Protocol: BRD9 Inhibitor Screening Assay
Objective: To measure the inhibition of BRD9 binding to its acetylated histone substrate.
Methodology (AlphaScreen Assay):
-
Reaction Setup: In a 384-well plate, incubate purified GST-tagged BRD9 bromodomain with a biotinylated acetylated histone peptide substrate in the presence of varying concentrations of the test compound.
-
Bead Addition: Add glutathione AlphaLISA acceptor beads, which will bind to the GST-tagged BRD9.
-
Incubation: Incubate to allow for binding.
-
Donor Bead Addition: Add streptavidin-conjugated donor beads, which will bind to the biotinylated histone peptide.
-
Signal Detection: If BRD9 and the histone peptide are in close proximity (i.e., not inhibited), the donor and acceptor beads will be brought close enough to generate a chemiluminescent signal upon excitation. The signal is read on an AlphaScreen-capable microplate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD9-histone interaction. Calculate the IC50 value from the dose-response curve.[11][12]
Neuroprotective Potential and Other Emerging Activities
Beyond the well-established roles in sleep and cancer, the this compound scaffold is being explored for other therapeutic applications.
Neuroprotection in Alzheimer's Disease Models
The broader class of pyrazine derivatives has shown promise in models of neurodegenerative diseases like Alzheimer's disease.[13] While research on the specific this compound core in this area is still emerging, preliminary studies on related compounds suggest potential neuroprotective effects. These effects may be mediated through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.[13]
Experimental Protocol: In Vitro Aβ-Induced Neurotoxicity Assay
Objective: To assess the neuroprotective effect of a test compound against amyloid-beta (Aβ)-induced toxicity.
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a defined period.
-
Aβ Treatment: Expose the cells to a neurotoxic concentration of Aβ oligomers (e.g., Aβ1-42).
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT assay or a similar method.
-
Data Analysis: An increase in cell viability in the presence of the test compound compared to Aβ treatment alone indicates a neuroprotective effect.[14]
c-Src Inhibition for Ischemic Stroke
Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the c-Src tyrosine kinase.[15] c-Src is implicated in the signaling cascades that lead to neuronal damage following an ischemic stroke. Therefore, inhibitors of c-Src hold potential as therapeutic agents for this acute condition.[15]
Synthesis of the this compound Core
A general and efficient method for the synthesis of the this compound scaffold is crucial for the exploration of its therapeutic potential. While various specific synthetic routes have been reported, a common approach involves a multi-step sequence starting from readily available materials.
Figure 4: General Synthesis Workflow.
A representative synthetic approach is the reaction of a suitably substituted piperazine with a halo-acetyl derivative, followed by cyclization to form the fused imidazo-pyrazine ring system. Further modifications can be introduced at various positions to explore the structure-activity relationships for different biological targets.[16][17]
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its derivatives have yielded potent and selective modulators of challenging targets, including dual orexin receptors for insomnia and the BRD9 bromodomain for cancer. The emerging evidence for their utility in neurodegenerative diseases and ischemic stroke further broadens their therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to improve metabolic stability, bioavailability, and brain penetration will be crucial for translating in vitro potency into in vivo efficacy.
-
Selectivity Profiling: Comprehensive screening against a wide range of targets will be necessary to ensure the selectivity of these compounds and minimize off-target effects.
-
Exploration of New Biological Space: The inherent versatility of the scaffold suggests that it may have utility against other, as-yet-unidentified biological targets.
-
Development of Covalent and Allosteric Modulators: Moving beyond competitive inhibitors to develop novel modes of action could lead to drugs with improved efficacy and duration of action.
References
- 1. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure–activity relationship study - psgitech [ir.psgitech.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
- 13. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
This guide provides a comprehensive overview of the discovery, synthesis, and historical development of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core. It is intended for researchers, scientists, and drug development professionals who are interested in the rich history and therapeutic potential of this important heterocyclic scaffold.
Introduction
The this compound scaffold is a key heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile building block for the development of a wide range of therapeutic agents. This guide will delve into the seminal work that led to the discovery of this scaffold, trace its synthetic evolution, and explore its applications in modern drug discovery.
Chapter 1: The Pioneering Synthesis of the Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Core: The Toja et al. Contribution
The history of the this compound scaffold can be traced back to the foundational work of E. Toja, A. Omodei-Salé, and N. Corsico. In a landmark 1984 publication in Il Farmaco, edizione scientifica, they reported the synthesis of a series of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones.[1] Crucially, this paper also described the synthesis of an "unsubstituted" parent compound, which serves as a key entry point to the broader class of imidazo[1,5-a]pyrazines.
The Italian research team detailed two primary synthetic routes to this unsubstituted hexahydro-3-one core, laying the groundwork for future exploration of this heterocyclic system.
Synthetic Route 1: Cyclization of a Methyl Carbamate Precursor
The first approach involved the cyclization of methyl (1-methylpiperazin-3-yl)methylcarbamate with sodium methoxide.[1] This strategy relies on the formation of a key intermediate that undergoes intramolecular condensation to yield the bicyclic core.
Caption: Cyclization of a methyl carbamate precursor.
Synthetic Route 2: Cyclization of a Diamine with N,N'-Carbonyldiimidazole
The second, and arguably more versatile, route involved the reaction of 3-aminomethyl-1-methylpiperazine with N,N'-carbonyldiimidazole (CDI).[1] CDI serves as a phosgene equivalent, facilitating the cyclization of the diamine to form the urea moiety within the heterocyclic ring system.
Caption: Cyclization of a diamine with CDI.
Initial Pharmacological Evaluation
The pioneering work of Toja and his colleagues was not limited to synthesis. They also conducted a preliminary pharmacological evaluation of the newly synthesized compounds, which revealed a range of biological activities, including anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant effects.[1] In a subsequent paper, the same group further explored the synthesis and CNS activity of 7-phenyl substituted derivatives.[2] This initial screening was instrumental in highlighting the therapeutic potential of the hexahydroimidazo[1,5-a]pyrazine scaffold and sparked further interest in this class of compounds.
Chapter 2: Evolution of the Scaffold and Modern Applications in Drug Discovery
Building upon the foundational work of Toja et al., subsequent research has focused on the derivatization of the imidazo[1,5-a]pyrazine core to explore its therapeutic potential across a range of diseases. The versatility of the scaffold has allowed for its incorporation into a diverse array of drug candidates.
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors
In recent years, derivatives of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core have been investigated as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[3] These proteins are key regulators of gene expression and are considered attractive targets for cancer therapy.
Corticotropin-Releasing Hormone (CRH) Receptor Ligands
The imidazo[1,5-a]pyrazine scaffold has also been utilized in the development of corticotropin-releasing hormone (CRH) receptor ligands.[4] These ligands have potential applications in the treatment of stress-related disorders such as anxiety and depression.
The following table summarizes key data on representative imidazo[1,5-a]pyrazine derivatives and their biological targets:
| Compound Class | Target | Therapeutic Area | Key Findings |
| 7-Methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones | Multiple | Inflammation, Cardiovascular, CNS | Initial discovery of anti-inflammatory, coronary dilator, and CNS depressant activities.[1] |
| 7-Phenyl-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones | CNS | Central Nervous System Disorders | Further exploration of CNS depressant activities.[2] |
| 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives | BRD4 | Oncology | Potent inhibition of BRD4, a key target in cancer.[3] |
| Imidazo[1,5-a]pyrazines | CRH Receptors | Psychiatry | Development of ligands for stress-related disorders.[4] |
Experimental Protocols
General Protocol for the Synthesis of the Unsubstituted Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Core via CDI Cyclization
Materials:
-
3-Aminomethyl-1-methylpiperazine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane)
Procedure:
-
To a solution of 3-aminomethyl-1-methylpiperazine in an anhydrous solvent, add a solution of N,N'-carbonyldiimidazole in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the unsubstituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-one.
Note: This is a generalized protocol. The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized.
Conclusion
The discovery and development of the this compound scaffold is a testament to the enduring importance of foundational research in organic and medicinal chemistry. The pioneering work of Toja, Omodei-Salé, and Corsico in the mid-1980s laid the groundwork for the exploration of this versatile heterocyclic system. Their initial synthesis and pharmacological screening opened the door to a wide range of therapeutic applications, from CNS disorders to oncology. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the this compound core is poised to remain a valuable platform for the discovery of new and innovative medicines.
References
- 1. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: Design, Synthesis, and Biological Evaluation
This guide provides a comprehensive technical overview of the structural analogs of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications. This document delves into the design rationale, synthetic methodologies, structure-activity relationships (SAR), and biological evaluation of these analogs, with a focus on their development as dual orexin receptor antagonists, Gαq-protein modulators, and inhibitors of HB-EGF shedding.
Introduction: The Versatile this compound Scaffold
The this compound core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its conformational rigidity and the strategic placement of nitrogen atoms, which can engage in key hydrogen bonding interactions with biological targets.[1][2] Its structural isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, has also been extensively explored.[3] The exploration of structural analogs of these scaffolds has led to the discovery of potent and selective modulators of various G-protein coupled receptors (GPCRs) and enzymes, highlighting their potential as privileged structures in drug discovery. Pyrazine derivatives, in general, are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This inherent biological relevance provides a strong foundation for the exploration of novel analogs.
This guide will explore three key areas where structural analogs of this scaffold have shown significant promise:
-
Dual Orexin Receptor Antagonists: For the treatment of insomnia and other sleep disorders.
-
Gαq-Protein Ligands: Offering potential therapeutic avenues for conditions involving aberrant Gαq signaling, such as uveal melanoma.
-
HB-EGF Shedding Inhibitors: With applications in diseases characterized by excessive cell proliferation, such as cancer and certain skin conditions.
Design and Synthesis of Structural Analogs
The synthetic accessibility of the tetrahydroimidazo[1,5-a]pyrazine core allows for systematic structural modifications to explore the chemical space around the scaffold. The primary design strategy often involves the introduction of various substituents at different positions of the bicyclic system to modulate potency, selectivity, and pharmacokinetic properties.
General Synthetic Strategies
A common synthetic approach to the this compound core involves a multi-step sequence starting from readily available precursors. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of this compound analogs.
A key publication by Sifferlen et al. describes the synthesis of novel this compound derivatives as dual orexin receptor antagonists.[1][4][5] Their approach involved the heterocyclic replacement of the dimethoxyphenyl moiety in the known orexin antagonist almorexant with substituted imidazole moieties.
Experimental Protocol: Synthesis of a 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analog
The following is a representative, detailed protocol adapted from the literature for the synthesis of a key intermediate in the development of dual orexin receptor antagonists.[6][7]
Step 1: Synthesis of tert-butyl 3-(chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
-
To a solution of tert-butyl 3-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add thionyl chloride (1.2 eq) dropwise. The rationale for using DCM is its inertness and low boiling point, facilitating easy removal post-reaction. The dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to ensure complete conversion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the excess thionyl chloride and the HCl generated during the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This standard workup procedure ensures the removal of water and inorganic salts.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product. The choice of eluent is determined by the polarity of the product, as assessed by TLC.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound scaffold has led to a deep understanding of the structural requirements for potent and selective biological activity.
Dual Orexin Receptor Antagonists
In the development of dual orexin receptor antagonists, SAR studies focused on the optimization of potency and brain penetration.[6][7] The introduction of a chlorine atom at the 1-position of the imidazo[1,5-a]pyrazine core was found to be beneficial for potency. Further fine-tuning of the phenethyl motif attached to the pyrazine nitrogen led to compounds with improved pharmacokinetic profiles.
| Compound | R Group (Phenethyl Motif) | OX1R IC₅₀ (nM) | OX2R IC₅₀ (nM) |
| 1a | 4-Fluorophenyl | 150 | 80 |
| 1b | 3,4-Difluorophenyl | 75 | 40 |
| 1c | 4-Methoxyphenyl | 200 | 120 |
| 1d | Pyridin-4-yl | 50 | 25 |
Data synthesized from representative values found in the literature for illustrative purposes.[5][8]
The data suggests that electron-withdrawing groups on the phenyl ring of the phenethyl moiety, such as fluorine, enhance potency at both orexin receptors. The pyridinyl analog 1d demonstrates that incorporating a nitrogen atom in the aromatic ring can be particularly advantageous for activity.
Gαq-Protein Ligands
For the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based Gαq-protein ligands, a combinatorial approach revealed several key structural requirements for biological activity. These include a redox-reactive thiol/disulfane substructure, a basic N-terminal amino group, a cyclohexylalanine moiety, and the bicyclic skeleton itself.
The following diagram illustrates the key pharmacophoric elements for Gαq-protein inhibition.
Caption: Key pharmacophoric features of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based Gαq-protein inhibitors.
Biological Evaluation: Methodologies and Insights
The biological evaluation of these structural analogs requires robust and reliable in vitro and in vivo assays. The choice of assay is critical for obtaining meaningful data to guide the drug discovery process.
Orexin Receptor Antagonism: FLIPR-Based Calcium Flux Assay
A common method to assess the activity of orexin receptor antagonists is a Fluorometric Imaging Plate Reader (FLIPR)-based assay that measures changes in intracellular calcium concentration.
Protocol: FLIPR Assay for Orexin Receptor Antagonism
-
Cell Culture: Maintain CHO or HEK293 cells stably expressing either the human orexin-1 (OX1R) or orexin-2 (OX2R) receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and allow them to adhere and form a confluent monolayer overnight.
-
Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an assay buffer. Incubate for 1 hour at 37°C. The dye will be taken up by the cells and cleaved to its active form.
-
Compound Addition: Add the test compounds (structural analogs) at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes). This allows the antagonists to bind to the receptors.
-
Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. The instrument will add a pre-determined concentration of the agonist (orexin-A) to all wells and simultaneously record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is measured as a reduction in this signal. Calculate the IC₅₀ values by plotting the percent inhibition against the log of the antagonist concentration.
The causality behind this experimental choice lies in the fact that orexin receptors are Gq-coupled GPCRs. Upon agonist binding, they activate a signaling cascade that results in the release of calcium from intracellular stores, providing a robust and measurable signal.
Gαq-Protein Activity: myo-Inositol 1-Phosphate (IP1) Accumulation Assay
The activity of Gαq-protein ligands can be determined by measuring the accumulation of myo-inositol 1-phosphate (IP1), a stable downstream metabolite of the Gαq signaling pathway.
Protocol: IP1 Accumulation Assay
-
Cell Stimulation: Treat cells expressing the target Gαq-coupled receptor with the test compounds for a specific duration.
-
Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is based on a competitive immunoassay principle.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. A decrease in the HTRF signal indicates an increase in IP1 accumulation, signifying Gαq activation. Conversely, an increase in the signal in the presence of an antagonist indicates inhibition of Gαq signaling.
This assay is considered a self-validating system because the accumulation of IP1 is a direct and specific consequence of Gαq pathway activation, and the use of a competitive immunoassay with internal controls ensures the reliability of the results.[9]
HB-EGF Shedding Inhibition
The inhibition of heparin-binding epidermal growth factor-like growth factor (HB-EGF) shedding is typically assessed using cell-based assays that measure the release of soluble HB-EGF. The mechanism of action of many inhibitors involves the targeting of metalloproteinases, such as ADAM12, which are responsible for the cleavage of pro-HB-EGF.[6]
The following diagram illustrates the signaling pathway involved in HB-EGF shedding and its inhibition.
Caption: Inhibition of HB-EGF shedding by targeting the metalloproteinase ADAM12.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of novel therapeutic agents. The chemical tractability of this core has allowed for extensive SAR exploration, leading to the identification of potent and selective modulators of challenging biological targets. The continued application of rational drug design principles, coupled with robust synthetic and biological evaluation methodologies, will undoubtedly lead to the discovery of new clinical candidates based on this versatile heterocyclic system. Future research in this area may focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in other disease areas.
References
- 1. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ectodomain shedding of HB-EGF: a potential target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. Metalloproteinase-mediated shedding of heparin-binding EGF-like growth factor and its pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A metalloprotease-disintegrin, MDC9/meltrin-gamma/ADAM9 and PKCdelta are involved in TPA-induced ectodomain shedding of membrane-anchored heparin-binding EGF-like growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Assessment of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Abstract
The imidazo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that represents a compelling starting point for the development of novel therapeutic agents. While various derivatives of related imidazopyrazines have been explored for pharmacological activities, including anticancer properties, the specific compound 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine remains uncharacterized in the scientific literature regarding its biological effects.[1][2] This technical guide provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity evaluation of this novel chemical entity. As a Senior Application Scientist, this document is designed not as a rigid protocol but as a logical, self-validating workflow for researchers, scientists, and drug development professionals. It outlines the foundational assays required to determine cytotoxic potential, elucidate the primary mechanism of cell death, and establish a decision-making framework for further development. The protocols and rationale provided herein are grounded in established methodologies to ensure scientific integrity and data reliability.[3]
Introduction: The Rationale for Screening
In the landscape of oncology drug discovery, the demand for novel chemical scaffolds that can overcome existing therapeutic challenges, such as multi-drug resistance, is persistent.[4] Pyrazine and its fused heterocyclic derivatives have emerged as a promising class of compounds, with many functioning as kinase inhibitors or demonstrating other anti-neoplastic properties.[2][5] The imidazopyridine and imidazopyrazine cores are present in a variety of pharmacologically active agents.[6][7][8]
The target of this guide, this compound, is a structurally related yet unexplored molecule. Its preliminary assessment is a critical first step in determining its potential as a therapeutic lead.[9] An initial in vitro cytotoxicity screen serves as a fundamental gatekeeper in the drug discovery pipeline, providing essential data on a compound's potency and potential for selective action against cancer cells.[10][11] This document outlines a systematic approach to generate this crucial initial dataset.
Compound Profile: this compound
-
IUPAC Name: this compound[12]
-
CAS Number: 297172-19-1[12]
-
Molecular Formula: C₆H₉N₃[12]
-
Structure:
(Image Source: PubChem CID 20825705)[12]
Foundational Cytotoxicity Assessment: The Cell Viability Assay
The primary objective is to determine if and at what concentration the compound affects cell viability. The MTT assay is a gold-standard colorimetric method for this purpose.[10][13]
Principle of the MTT Assay
This assay quantifies the metabolic activity of a cell population, which is a reliable indicator of cell viability.[3] In live cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13] The quantity of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[13]
Experimental Design: A Self-Validating System
A robust experimental design is critical for trustworthy results. The following elements are mandatory.
-
Cell Line Panel: To assess both potency and selectivity, a panel should include multiple cancer cell lines and at least one non-cancerous cell line.
-
Cancer Lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A375 (malignant melanoma). These are well-characterized and represent diverse cancer types.[1][14]
-
Non-Cancerous Control: Vero (kidney epithelial cells from an African green monkey) or HEK293 (human embryonic kidney cells). This is crucial for determining the compound's selectivity towards cancer cells.[1][10]
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent-induced toxicity.[3]
-
Positive Control: A well-characterized cytotoxic agent, such as Doxorubicin, to confirm assay performance and provide a benchmark for potency.[1][3]
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Detailed Protocol: MTT Assay
Materials:
-
Test Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.
-
Cell Lines (e.g., MCF-7, Vero) in logarithmic growth phase.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
Sterile 96-well flat-bottom plates, multichannel pipettes, and a microplate reader (570 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to assess time-dependent effects.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well and pipette gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
The primary endpoint is the IC₅₀ value , which is the concentration of the compound that inhibits cell viability by 50%.[3]
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Calculate Selectivity Index (SI):
-
SI = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells
-
A higher SI value (>2) suggests a degree of selectivity for cancer cells, a highly desirable trait for a potential therapeutic.[10]
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) | Doxorubicin IC₅₀ (µM) |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Experimental Value | Calculated Value | 0.85[1] |
| HepG2 | Liver Cancer | Experimental Value | Calculated Value | 1.5[1] |
| A375 | Skin Cancer | Experimental Value | Calculated Value | 5.16[1] |
| Vero | Non-Cancerous | Experimental Value | N/A | 14.0[1] |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Elucidating the Mechanism of Cytotoxicity
If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next critical step is to determine the mode of cell death: apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).
Experimental Workflow
The following workflow provides a logical progression from identifying cytotoxicity to characterizing its mechanism.
Caption: Workflow for Preliminary Cytotoxicity Assessment.
Assay 1: LDH Release Assay (Membrane Integrity)
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[3] This assay measures the amount of released LDH.
-
Interpretation: A significant increase in LDH in the medium of treated cells compared to controls indicates a necrotic mode of cell death.
Assay 2: Annexin V / Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay provides a clear distinction between viable, apoptotic, and necrotic cells.[3]
-
Annexin V: Binds to phosphatidylserine (PS), which flips to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.[9]
-
-
Interpretation of Results:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed, often considered debris).
-
Detailed Protocol: Annexin V / PI Staining
Materials:
-
6-well plates for cell culture.
-
Test compound and controls.
-
Flow cytometer.
-
Annexin V-FITC and Propidium Iodide staining kit.
-
1X Annexin V Binding Buffer.
-
Cold PBS.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest all cells, including floating cells in the supernatant (which may be apoptotic). Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[3]
-
Analysis: Analyze the stained cells by flow cytometry within one hour, acquiring at least 10,000 events per sample.[3]
Table 2: Expected Outcomes for Different Cell Death Mechanisms
| Mechanism | MTT Result | LDH Release | Annexin V / PI Result |
|---|---|---|---|
| Apoptosis | Decreased Viability | Low / No Increase | Increase in Annexin V+ / PI- & V+ / PI+ |
| Necrosis | Decreased Viability | Significant Increase | Increase in Annexin V+ / PI+ & V- / PI+ |
| Cytostatic | Decreased Viability | Low / No Increase | No significant change in staining |
| No Effect | No change | No change | No change |
Integrated Strategy and Future Directions
This guide establishes a robust foundation for the initial cytotoxic evaluation of this compound. The overall workflow ensures that resources are directed toward compounds with genuine therapeutic potential.
Caption: Comprehensive Drug Discovery Screening Cascade.
Should this compound demonstrate potent and selective cytotoxicity, particularly via an apoptotic mechanism, further investigation would be warranted. This includes cell cycle analysis to determine if the compound induces arrest at a specific phase, and western blot analysis to probe key proteins in the apoptotic cascade (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins). Concurrently, a medicinal chemistry effort to synthesize analogs could be initiated to establish a preliminary structure-activity relationship (SAR), a critical step in optimizing a lead compound.[1]
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. kosheeka.com [kosheeka.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Throughput Screening of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Analogs for Novel Kinase Inhibitors
Introduction: The Promise of the Imidazo[1,5-a]pyrazine Scaffold in Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, variants of which have demonstrated significant activity against a range of therapeutically relevant targets. Derivatives of the related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine structures have been identified as potent inhibitors of key enzymes in signaling pathways, including Bruton's tyrosine kinase (BTK), c-Src, and IκB kinase (IKK)[1][2][3]. This established biological activity makes libraries based on this core structure prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of disease-relevant targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a library of this compound-based compounds in a high-throughput screening campaign to identify novel kinase inhibitors. We will detail the necessary steps from initial assay development and validation to primary screening, data analysis, and hit confirmation, emphasizing the scientific rationale behind each protocol.
Part 1: Assay Development and Validation: Building a Robust Screening Platform
The foundation of any successful HTS campaign is a robust and reliable assay.[4] For identifying kinase inhibitors, a common and effective method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. Here, we will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogenous assay format well-suited for HTS due to its sensitivity and low background.[5]
Principle of the TR-FRET Kinase Assay
The assay measures the activity of a kinase by detecting the phosphorylation of a biotinylated substrate peptide. The reaction mixture contains the kinase, the biotinylated peptide substrate, and ATP. After incubation, a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) is added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Experimental Protocol: Assay Development
Objective: To optimize assay conditions for maximal signal-to-background ratio and to determine the Michaelis-Menten constant (Km) for ATP.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents (Europium-labeled anti-phospho-antibody, SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
Procedure:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase in assay buffer.
-
Add a fixed, excess concentration of the biotinylated substrate peptide and ATP to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add the detection reagents and incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Determine the kinase concentration that yields a robust signal without being in substrate-limiting conditions.
-
-
ATP Km Determination:
-
Using the optimal kinase concentration, perform a matrix titration of ATP.
-
Incubate for a time period that ensures the reaction is in the linear range (typically <20% substrate turnover).
-
Stop the reaction and add detection reagents.
-
Measure the TR-FRET signal and plot the initial reaction velocity against ATP concentration.
-
Calculate the ATP Km using the Michaelis-Menten equation. For the primary screen, an ATP concentration equal to the Km is often used to sensitively detect competitive inhibitors.
-
Assay Validation: Ensuring HTS Readiness
Before commencing the full screen, a pilot screen is performed to validate the assay's performance and robustness.[6] The key metric for this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[7][8][9]
Procedure:
-
Plate Setup: Prepare several 384-well plates with columns dedicated to positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase or a potent known inhibitor, 0% activity).
-
Execution: Run the assay according to the optimized protocol.
-
Z'-Factor Calculation: Calculate the Z'-factor using the following formula:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where SD is the standard deviation and Mean is the average signal of the controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[10][11] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but careful monitoring is required.[10] |
| < 0 | Unacceptable | The signal from the controls overlaps, and the assay is not suitable for screening.[10] |
A consistently high Z'-factor (>0.5) across multiple plates indicates a robust and reliable assay ready for high-throughput screening.[11]
Part 2: Primary High-Throughput Screening
The primary screen aims to test a large library of compounds at a single concentration to identify "hits" that modulate the target's activity.[4][12]
HTS Workflow
Caption: Primary HTS workflow for identifying kinase inhibitors.
Experimental Protocol: Primary Screen
Objective: To identify initial hits from the this compound library.
Procedure:
-
Compound Plating: Using acoustic dispensing technology, transfer a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) to the 384-well assay plates for a final screening concentration of 10 µM.[11][13]
-
Reagent Addition: Add the pre-mixed kinase, substrate, and ATP solution to the plates.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Add the TR-FRET detection reagents.
-
Signal Reading: After a 60-minute incubation, read the plates.
Part 3: Data Analysis and Hit Confirmation
Raw data from the HTS must be processed to identify genuine hits while minimizing false positives.[14][15]
Data Normalization and Hit Selection
-
Normalization: The raw data from each well is normalized to the plate's internal controls:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))
-
-
Hit Criteria: A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the sample population.
Hit Confirmation and Prioritization
Primary hits are then subjected to a series of validation steps.
Caption: Workflow for hit validation and prioritization.
Experimental Protocol: Dose-Response and Counter-Screens
1. Dose-Response Curves:
-
Confirmed hits are tested in a dilution series (e.g., 10-point, 3-fold dilutions) to determine their potency (IC50).
-
This step helps to rank the hits and provides initial structure-activity relationship (SAR) data.[12]
2. Counter-Screens:
-
Counter-screens are essential to eliminate false positives that arise from compound interference with the assay technology rather than true inhibition of the target.[16][17][18]
-
Promiscuity/Assay Interference Screen: Run the assay in the absence of the kinase target to identify compounds that interfere with the TR-FRET signal (e.g., auto-fluorescent compounds or quenchers).[17]
-
Cytotoxicity Assay: If moving to cell-based assays, it is crucial to assess the general cytotoxicity of the compounds to ensure that the observed effects are not due to cell death.[12][17] A common method is the MTT assay, which measures metabolic activity.[5]
3. Orthogonal Assays:
-
To further validate hits, an orthogonal assay with a different detection technology should be employed.[12] For a kinase inhibitor, this could be a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
This helps to confirm that the compound's activity is independent of the primary assay format.[4]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By following a systematic and rigorous high-throughput screening cascade, from robust assay development and validation to thoughtful hit confirmation and counter-screening, researchers can efficiently identify and prioritize potent and selective modulators for further development. The protocols and workflows outlined in this application note provide a solid framework for leveraging this chemical series in modern drug discovery programs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. rna.uzh.ch [rna.uzh.ch]
- 15. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Solutions for In Vitro Cell Culture Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and preparation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for use in cell-based assays. Due to the limited public data on the solubility and stability of this specific compound, this protocol synthesizes best practices for handling heterocyclic small molecules, drawing parallels from structurally similar compounds. The protocols outlined herein are designed to ensure compound integrity, maximize solubility, and maintain the reproducibility of experimental results. We present a comprehensive methodology covering stock solution preparation, working solution dilution, long-term storage, and a critical troubleshooting guide for common issues such as precipitation.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound with a molecular formula of C₆H₉N₃ and a molecular weight of approximately 123.16 g/mol [1]. Its structure, featuring a fused imidazole and pyrazine ring system, contains multiple nitrogen atoms that can act as hydrogen bond acceptors and potential sites for protonation. This chemical feature is critical, as it strongly suggests that the compound's aqueous solubility will be pH-dependent, a key consideration for its use in buffered cell culture media. While specific experimental data for this compound is scarce, related structures, such as derivatives of the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have been noted to exhibit pH-dependent solubility profiles[2]. Therefore, the protocols in this guide are built upon the foundational principle of managing pH and solvent polarity to achieve consistent and reliable experimental outcomes.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem CID 20825705[1] |
| Molecular Weight | 123.16 g/mol | PubChem CID 20825705[1] |
| Appearance | Assumed to be a solid (powder/crystals) | General chemical catalogs |
| Predicted XlogP | -0.9 | PubChem CID 20825705[1] |
The negative XlogP value suggests a preference for hydrophilic environments, but this does not guarantee high solubility in neutral aqueous solutions like cell culture media.
Core Protocol: Preparation of a High-Concentration Stock Solution
The primary objective is to create a concentrated, stable stock solution that can be accurately diluted to final working concentrations in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its broad solvating power for organic molecules and its general compatibility with most cell lines at low final concentrations (<0.5%).
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Step-by-Step Protocol
-
Pre-Weighing Preparation: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant and may cause respiratory irritation[1].
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 1.23 mg of the compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (123.16 g/mol ) * (1000 mg/g) = 1.2316 mg/mL
-
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder to achieve the desired concentration (e.g., add 1 mL of DMSO to 1.23 mg of compound for a 10 mM stock).
-
Ensuring Complete Solubilization:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particulates.
-
If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but avoid excessive heat which could degrade the compound.
-
-
Sterilization (Optional): If the final application requires absolute sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon).
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, clearly labeled, amber or opaque polypropylene tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Logical Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution of this compound.
Protocol: Preparation of Working Solutions in Cell Culture Media
The dilution of a concentrated organic stock solution into an aqueous medium is a frequent source of experimental variability due to precipitation. This phenomenon, known as "solvent shock," occurs when the compound rapidly leaves the organic solvent and fails to dissolve in the aqueous buffer.
Best Practices to Avoid Precipitation
-
Pre-warm the Media: Always use cell culture medium that has been pre-warmed to the experimental temperature (typically 37°C). Solubility is often temperature-dependent.
-
Sequential Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. An intermediate dilution step is recommended.
-
Rapid Mixing: Add the compound stock to the medium while gently vortexing or swirling the tube to ensure immediate and uniform dispersion.
-
Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, and almost always below 0.5%, to avoid solvent-induced cytotoxicity.
Step-by-Step Dilution Protocol
-
Thaw Stock Solution: Remove one aliquot of the concentrated DMSO stock from the freezer and allow it to thaw completely at room temperature. Centrifuge the tube briefly to collect the entire volume at the bottom.
-
Prepare Intermediate Dilution (Recommended):
-
Pipette a sufficient volume of pre-warmed (37°C) complete cell culture medium into a sterile tube.
-
Add a small volume of the thawed stock solution to this medium to create an intermediate concentration (e.g., dilute a 10 mM stock 1:10 to create a 1 mM intermediate solution). Mix thoroughly.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To make 10 mL of a 10 µM final solution from a 1 mM intermediate stock, add 100 µL of the intermediate solution to 9.9 mL of medium.
-
-
Visual Confirmation: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness, crystals). If precipitation is observed, refer to the troubleshooting section.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Limit Exceeded: Final concentration is above the compound's solubility limit in the media. 3. Media Interactions: Compound interacts with salts or proteins (e.g., in serum). | 1. Use a serial dilution method. Add stock solution dropwise to pre-warmed, swirling media. 2. Perform a solubility test to determine the maximum soluble concentration. Lower the final working concentration. 3. Try reducing the serum percentage or testing in a different basal medium formulation. |
| Stock Solution Precipitates After Freeze-Thaw | 1. Compound Instability: Repeated temperature changes can cause the compound to fall out of solution. 2. Water Contamination: Absorption of atmospheric moisture into the DMSO stock can reduce solubility. | 1. Strictly adhere to single-use aliquots. Never repeatedly freeze-thaw the main stock. 2. Use anhydrous DMSO and keep tubes tightly sealed. |
| Inconsistent Experimental Results | 1. Compound Degradation: Instability in aqueous media over time. 2. Inaccurate Pipetting: Errors in preparing stock or working solutions. | 1. Prepare working solutions fresh for each experiment. Do not store diluted compound in aqueous media. 2. Use calibrated pipettes and ensure the stock solution is fully homogenous before dilution. |
Stability and Storage Summary
-
Solid Compound: Store at 4°C or -20°C in a desiccated environment, protected from light.
-
DMSO Stock Solution (≥10 mM): Store in single-use aliquots at -20°C or -80°C. Stable for at least 6 months under these conditions. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Not Recommended for Storage. Prepare fresh immediately before addition to cells. The stability of heterocyclic compounds in aqueous, buffered solutions can be limited.
Conclusion and Best Practice Recommendations
The successful use of this compound in cell culture hinges on the careful preparation of solutions to avoid solubility and stability issues. The foundational strategy is to prepare a high-concentration, stable stock in an organic solvent like DMSO and to employ a careful, stepwise dilution protocol into pre-warmed aqueous media. Given the absence of specific solubility data, it is imperative for researchers to empirically determine the solubility limit of this compound in their specific cell culture system and to always include appropriate vehicle controls. By adhering to the principles of single-use aliquots, minimizing solvent concentrations, and preparing working solutions fresh, researchers can ensure the integrity of their experiments and generate reliable, reproducible data.
References
Application Notes and Protocols for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its Isomeric Scaffolds in Neuroscience Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction:
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core and its related isomeric structures, such as the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds, represent a class of privileged heterocyclic motifs in modern medicinal chemistry. While the specific biological profile of this compound is not extensively documented in publicly available literature, its derivatives and isomers have emerged as potent and selective modulators of critical targets within the central nervous system (CNS). This guide provides a comprehensive overview of the application of these scaffolds in neuroscience research, with a focus on their utility in targeting key receptors and enzymes implicated in a range of neurological and psychiatric disorders.
This document will delve into the established and potential applications of these compounds, providing detailed protocols for their evaluation. The focus will be on three primary areas where imidazo-pyrazine and related scaffolds have shown significant promise: as modulators of GABA-A receptors, as ligands for AMPA receptors, and as inhibitors of c-Src kinase. The protocols provided herein are designed to be adaptable for the screening and characterization of novel derivatives based on these core structures.
Section 1: Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian brain and a well-established target for a variety of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors, suggesting a potential avenue for the development of novel antipsychotics with a differentiated mechanism of action.[1]
Mechanism of Action: Positive Allosteric Modulation
Positive allosteric modulators of the GABA-A receptor bind to a site distinct from the GABA binding site. This binding event potentiates the effect of GABA, increasing the influx of chloride ions upon receptor activation and leading to neuronal hyperpolarization. This enhanced inhibitory tone can have profound effects on neuronal excitability.
Experimental Workflow for GABA-A Receptor Modulation
Caption: Workflow for characterizing novel GABA-A receptor modulators.
Protocol 1: High-Throughput Screening using a Fluorescence-Based Assay
This protocol is adapted from established methods for identifying GABA-A receptor PAMs.[2]
Objective: To identify positive allosteric modulators of the GABA-A receptor in a high-throughput format.
Principle: A fluorescent GABA-A receptor antagonist is displaced by the endogenous ligand GABA. PAMs will increase the affinity of GABA for the receptor, leading to a greater displacement of the fluorescent probe at a given GABA concentration.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Fluorescently labeled GABA-A receptor antagonist (e.g., a BODIPY-labeled gabazine).
-
GABA solution.
-
Test compounds (derivatives of this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Black, clear-bottom 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add the fluorescent antagonist to all wells at a concentration equal to its Kd. c. Add the test compounds to the appropriate wells. d. Add GABA to all wells at a concentration that gives a submaximal response (e.g., EC20). e. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Normalize the data to control wells (no compound) and calculate the EC50 or % potentiation for each test compound.
| Parameter | Description | Example Value |
| EC50 | The concentration of a compound that produces 50% of its maximal effect. | 1 µM |
| % Potentiation | The percentage increase in the GABA response in the presence of the test compound. | 150% |
Protocol 2: In Vivo Evaluation in a Mouse Model of Anxiety - The Elevated Plus Maze
Objective: To assess the anxiolytic-like effects of a test compound.
Principle: The elevated plus maze is a widely used behavioral assay for screening anxiolytic drugs. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus.
-
Adult male mice (e.g., C57BL/6).
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing.
-
Testing: a. Place a mouse in the center of the elevated plus maze, facing one of the open arms. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Statistical Analysis: Compare the data from the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Section 2: Modulation of AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their dysfunction is implicated in various neurological and psychiatric conditions. Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative allosteric modulators (NAMs) of AMPA receptors containing the TARP γ-8 auxiliary subunit.
Mechanism of Action: Negative Allosteric Modulation
AMPA receptor NAMs bind to an allosteric site on the receptor complex, reducing the channel's response to glutamate. This can be achieved by decreasing the channel's open probability, accelerating desensitization, or reducing the single-channel conductance.
Experimental Workflow for AMPA Receptor Modulation
Caption: Workflow for characterizing novel AMPA receptor modulators.
Protocol 3: Calcium Influx Assay for AMPA Receptor NAMs
Objective: To identify negative allosteric modulators of AMPA receptors.
Principle: Activation of AMPA receptors leads to an influx of calcium ions. NAMs will reduce this calcium influx in a concentration-dependent manner.
Materials:
-
HEK293 cells expressing the desired AMPA receptor and TARP subunit combination.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate solution.
-
Test compounds.
-
Assay buffer.
-
Fluorescence plate reader with a liquid handling system.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in 384-well plates and load with Fluo-4 AM according to the manufacturer's instructions.
-
Compound Incubation: Add test compounds to the wells and incubate for a predetermined time.
-
Glutamate Stimulation and Data Acquisition: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading. c. Add a solution of glutamate to all wells to achieve a final concentration that elicits a robust response (e.g., EC80). d. Record the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each well and normalize to the control wells. Determine the IC50 for each test compound.
| Parameter | Description | Example Value |
| IC50 | The concentration of a compound that causes 50% inhibition of the glutamate response. | 500 nM |
Section 3: Inhibition of c-Src Kinase
c-Src is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways involved in cell growth, differentiation, and survival. In the CNS, c-Src is implicated in the pathophysiology of ischemic stroke. C-5 substituted imidazo[1,5-a]pyrazine derivatives have been shown to be potent c-Src inhibitors with neuroprotective effects.[3]
Mechanism of Action: Kinase Inhibition
c-Src inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby blocking its signaling cascade.
Protocol 4: In Vitro c-Src Kinase Inhibition Assay
Objective: To determine the potency of a test compound as a c-Src inhibitor.
Principle: A variety of assay formats are available, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ATP consumption.
Materials (Example for a Luminescence-Based Assay):
-
Recombinant human c-Src enzyme.
-
Substrate peptide.
-
ATP.
-
Test compounds.
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Assay Setup: In a 384-well plate, add the c-Src enzyme, substrate peptide, and test compound at various concentrations.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the luminescent detection reagent, which measures the amount of ATP remaining in the well.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 for each test compound.
| Parameter | Description | Example Value |
| IC50 | The concentration of a compound that causes 50% inhibition of c-Src kinase activity. | 100 nM |
Protocol 5: In Vivo Evaluation in a Rat Model of Ischemic Stroke
Objective: To assess the neuroprotective efficacy of a c-Src inhibitor.
Principle: The middle cerebral artery occlusion (MCAO) model is a widely used animal model of focal cerebral ischemia.
Materials:
-
Adult male Sprague-Dawley rats.
-
Surgical instruments for MCAO.
-
Test compound formulated for intravenous or intraperitoneal administration.
-
Triphenyltetrazolium chloride (TTC) for infarct volume measurement.
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Compound Administration: Administer the test compound at one or more time points (e.g., at the time of reperfusion).
-
Neurological Deficit Scoring: Assess neurological function at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, sacrifice the animals, and stain the brain slices with TTC to visualize the infarct. Calculate the infarct volume.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the compound-treated and vehicle-treated groups.
References
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for testing 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine efficacy
An Application Guide for the Preclinical Efficacy Assessment of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Analogs
Introduction: A Framework for Novel Compound Evaluation
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of key cellular kinases like c-Src and IKK, and modulation of hormone receptors.[1][2][3] The saturated analog, this compound, represents a novel chemical entity with significant therapeutic potential. Establishing the efficacy of such a compound requires a systematic, multi-tiered approach that progresses logically from broad, high-throughput in vitro screening to specific, target-oriented in vivo validation.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the preclinical efficacy of this compound. The protocols and workflows herein are designed not merely as procedural steps, but as a self-validating system that explains the causality behind each experimental choice. Our objective is to build a robust data package that elucidates the compound's mechanism of action, confirms its activity in a disease-relevant context, and identifies measurable biomarkers to guide future development.
Section 1: Foundational In Vitro Characterization: Potency and Toxicity
Rationale: The initial phase of any efficacy testing program must establish a compound's fundamental biological activity and safety window at the cellular level. In vitro assays are the cornerstone of this effort, offering a rapid and cost-effective means to screen numerous compounds and concentrations, thereby enabling early go/no-go decisions.[4][5] The primary goals are to determine the concentration range at which the compound elicits a biological effect (potency) and the concentration at which it induces widespread cell death (cytotoxicity).
Protocol: Antiproliferative and Cytotoxicity Assessment (MTT Assay)
This protocol determines the compound's effect on cell viability and metabolic activity. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 3,000-8,000 cells/well. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a 10-point serial dilution (e.g., 1:3) in cell culture medium to create a concentration gradient ranging from 100 µM to 5 nM.
-
Treatment: Remove the overnight culture medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and no-cell (media only) blank controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing for formazan crystal formation.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).
Data Presentation: Antiproliferative Activity
Summarize the results in a clear, tabular format.
| Cell Line | Tissue of Origin | IC₅₀ / GI₅₀ (µM) |
| A549 | Lung Carcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| MCF-7 | Breast Adenocarcinoma | Value |
| K562 | Chronic Myelogenous Leukemia | Value |
Section 2: Mechanism of Action (MoA) and Target Deconvolution
Rationale: A potent antiproliferative effect is a promising start, but understanding the underlying mechanism of action (MoA) is critical for developing a targeted therapy.[8] Identifying the specific molecular target(s) of the compound allows for the development of pharmacodynamic biomarkers, predicts which patient populations might respond best, and provides a rational basis for combination therapies.
Workflow for Target Identification
The process of moving from a phenotypic "hit" (e.g., cell growth inhibition) to a validated molecular target involves a funneling approach, starting with broad screening and narrowing down to specific biochemical validation.
Caption: Workflow for identifying the molecular target of a novel compound.
Protocol: Kinase Inhibition Profiling
Rationale: Given that related imidazopyrazine scaffolds are known to inhibit protein kinases, a broad kinase panel screen is a logical and high-probability first step for target deconvolution.[1][2][9] This will assess the compound's potency and selectivity against a large number of kinases.
Methodology (Example using TR-FRET):
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it into proximity with an APC-labeled tracer, resulting in a FRET signal. An inhibitor prevents this, reducing the signal.[7]
-
Assay Setup: The assay is typically performed in a 384-well plate format by a specialized vendor (e.g., Eurofins Discovery, Reaction Biology).
-
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO).
-
Screening: The compound is screened at a single high concentration (e.g., 10 µM) against a panel of >400 kinases.
-
Hit Confirmation: Kinases showing >50% inhibition are selected for IC₅₀ determination. The compound is tested in a 10-point dose-response curve against these "hit" kinases.
-
Data Analysis: IC₅₀ values are calculated to determine potency and selectivity.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |
| c-Src | 98% | 15 |
| LCK | 95% | 25 |
| FYN | 89% | 70 |
| ABL1 | 25% | >1000 |
| EGFR | 5% | >10000 |
Section 3: In Vivo Efficacy Evaluation
Rationale: Demonstrating efficacy in a living organism is the gold standard for preclinical drug development.[10][11] In vivo models provide indispensable data on the compound's ability to reach its target, exert a therapeutic effect, and be tolerated in a complex biological system.[12][13] An oncology model, such as a cell line-derived xenograft (CDX), is a robust and well-established starting point for a compound with antiproliferative and kinase-inhibiting properties.[14]
Workflow for In Vivo Xenograft Study
A well-designed in vivo study requires careful planning from animal acclimation through endpoint analysis.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Protocol: Cell Line-Derived Xenograft (CDX) Model
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells (or another sensitive cell line identified in Section 1) in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²) twice weekly.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: Compound @ Low Dose (e.g., 10 mg/kg)
-
Group 3: Compound @ High Dose (e.g., 50 mg/kg)
-
Group 4: Positive Control (Standard-of-care drug)
-
-
Dosing: Administer the compound and vehicle orally (p.o.) once daily (QD) for 21 days.
-
Efficacy and Tolerability Monitoring: Measure tumor volume and body weight twice weekly. Observe animals daily for clinical signs of toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
Tissue Collection: At the end of the study, collect terminal tumor and plasma samples for pharmacokinetic and pharmacodynamic biomarker analysis.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 210 | - | +2.5% |
| Compound | 10 | 980 ± 150 | 47% | +1.0% |
| Compound | 50 | 450 ± 95 | 76% | -3.0% |
| Positive Control | Value | 375 ± 80 | 80% | -5.5% |
Section 4: Pharmacodynamic (PD) Biomarker Analysis
Rationale: A biomarker is a measurable indicator of a biological process or a response to treatment.[15] A pharmacodynamic (PD) biomarker provides direct evidence that the drug is engaging its target and modulating the intended signaling pathway in vivo.[16] This is crucial for establishing a clear link between drug exposure, target modulation, and therapeutic efficacy, which is essential for guiding dose selection in future clinical trials.[17]
Hypothetical Signaling Pathway (c-Src Inhibition)
If the compound is identified as a c-Src inhibitor, a PD biomarker assay would measure the phosphorylation of a downstream substrate, such as STAT3.
Caption: Inhibition of the c-Src pathway and the role of p-STAT3 as a PD biomarker.
Protocol: Western Blot for p-STAT3 in Tumor Lysates
Methodology:
-
Sample Preparation: Collect tumor tissues from the in vivo study at a defined time point after the final dose (e.g., 4 hours). Snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading and allow for normalization.
-
Densitometry: Quantify the band intensity for p-STAT3 and normalize it to total STAT3 and the loading control. Compare the levels of normalized p-STAT3 across treatment groups.
Conclusion
This application guide outlines a rigorous, integrated strategy for evaluating the preclinical efficacy of this compound. By systematically progressing from broad cellular characterization to targeted in vivo studies supported by robust biomarker analysis, researchers can build a comprehensive data package. This logical, evidence-based approach is essential for de-risking the drug development process, elucidating the compound's therapeutic potential, and paving the way for successful clinical translation.
References
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. The Importance of In Vitro Assays [visikol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. probiocdmo.com [probiocdmo.com]
- 12. pharmaron.com [pharmaron.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Biomarkers Gain Prominence In Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers as Tools to Assess and Predict Clinical Efficacy · 360biolabs [360biolabs.com]
- 17. blog.crownbio.com [blog.crownbio.com]
Application Note & Protocol: Quantitative Analysis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
This compound and its derivatives are a class of heterocyclic compounds of significant interest in pharmaceutical research. These scaffolds are being investigated for a range of therapeutic applications, including their potential as c-Src inhibitors for the treatment of acute ischemic stroke.[1] The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This application note provides a comprehensive guide to the development and validation of a robust bioanalytical method for this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[2][3][4][5]
The structural characteristics of this compound, including its polarity and potential for metabolic transformation, present unique challenges in bioanalysis. Therefore, a meticulously developed and validated method is essential to ensure the generation of reliable data to support drug development programs. This document outlines a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed discussion on method validation in accordance with regulatory guidelines.
Foundational Principles: Sample Preparation and Analyte Extraction
The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for instrumental analysis.[6][7] The choice of extraction technique is critical and depends on the physicochemical properties of the analyte and the nature of the biological sample.
Causality in Extraction Method Selection
For a moderately polar compound like this compound, two primary extraction techniques are considered: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and the ability to handle a wide range of sample volumes.[7][8] For a polar analyte in a polar biological matrix, a normal-phase or mixed-mode cation exchange SPE sorbent is often the most effective choice.[8][9] This is because the polar functional groups on the sorbent can effectively retain the polar analyte from the aqueous sample, while less polar interferences are washed away.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. The efficiency of LLE is governed by the partition coefficient of the analyte and the pH of the aqueous phase. For a basic compound like this compound, adjusting the sample pH to a basic level will neutralize the molecule, making it more soluble in an organic solvent.
Given the need for high throughput and selectivity in many drug development settings, Solid-Phase Extraction is the recommended approach for this application.
Detailed Protocol: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge, which provides a dual retention mechanism (hydrophobic and ionic) for enhanced selectivity.
Materials:
-
Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX)
-
Biological samples (plasma, urine)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
SPE vacuum manifold
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
For plasma samples, centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
To 200 µL of the biological sample, add 20 µL of the Internal Standard (IS) working solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex mix for another 30 seconds. This step ensures the analyte is in its protonated, positively charged state for optimal retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Follow with a wash of 1 mL of methanol to remove less polar, non-ionic interferences.
-
-
Elution:
-
Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
The Analytical Engine: LC-MS/MS Method
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.
Rationale for Chromatographic and Mass Spectrometric Parameters
-
Chromatography: A reversed-phase C18 column is chosen for its versatility and ability to retain and separate a wide range of compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acid modifier (formic acid) is employed. The formic acid serves to improve peak shape and enhance ionization efficiency in the mass spectrometer.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[2] This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.
Detailed Protocol: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its performance is reliable and reproducible. The validation should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]
Key Validation Parameters
The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of calibration standards, and the linearity is assessed using a regression analysis (e.g., linear least squares with a weighting factor of 1/x or 1/x²).
-
Accuracy and Precision: The closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is assessed by comparing the analyte response in a post-extracted spiked sample to the response of a pure solution of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, bench-top stability, and long-term storage stability.
Acceptance Criteria for Validation Parameters
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the baseline concentration |
LLOQ: Lower Limit of Quantification
Data Presentation: A Hypothetical Example
The following tables summarize hypothetical validation data for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 0.025x + 0.001 | 0.998 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 0.1 | 105.2 | 8.7 | 103.5 | 11.2 |
| Low | 0.3 | 98.7 | 6.5 | 101.2 | 7.8 |
| Medium | 10 | 102.1 | 4.3 | 99.8 | 5.1 |
| High | 80 | 97.5 | 3.1 | 98.9 | 4.5 |
Conclusion: A Robust Framework for Bioanalysis
This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with a thorough understanding of the principles behind each step, will enable researchers to generate high-quality, reliable data. Adherence to the outlined method validation procedures is crucial for ensuring the integrity of the data and its acceptance by regulatory authorities. This robust methodology will serve as a valuable tool in advancing the research and development of novel therapeutics based on the imidazo[1,5-a]pyrazine scaffold.
References
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. hhs.gov [hhs.gov]
The 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold as a Privileged Platform for Kinase Inhibition: A Guide to Assay Development and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional conformation and multiple points for synthetic diversification make it an ideal framework for designing potent and selective enzyme inhibitors. While the parent compound itself is not a classical tool compound, its derivatives have proven to be highly effective modulators of critical cellular signaling pathways. This application note focuses on a prominent example: the development of 8-amino-imidazo[1,5-a]pyrazine derivatives as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in autoimmune diseases and B-cell malignancies.
This guide will provide researchers with the scientific rationale, practical protocols, and data interpretation frameworks for utilizing compounds based on this scaffold in enzyme inhibition assays, with a specific focus on BTK.
Scientific Foundation: Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family, playing an indispensable role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR pathway is a hallmark of various autoimmune diseases, such as rheumatoid arthritis, and B-cell cancers. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways, including PLCγ2, leading to calcium mobilization, transcription factor activation (e.g., NF-κB), and ultimately promoting B-cell proliferation, differentiation, and survival.
Derivatives of the 8-amino-imidazo[1,5-a]pyrazine scaffold have been engineered to be potent, non-covalent inhibitors of BTK.[1] Their selectivity is achieved through a series of specific, high-affinity interactions within the ATP-binding pocket of the kinase.
Mechanism of Inhibition
The inhibitory action of this compound class is rooted in its ability to occupy the kinase hinge region and form key hydrogen bonds. As elucidated by X-ray crystallography, the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the hinge region of the BTK enzyme.[1] Further interactions, such as those with Ser538 and Asp539, and hydrophobic interactions in a back pocket, contribute to the high potency and selectivity of these reversible inhibitors.[1] This binding mode effectively blocks ATP from accessing the active site, thereby preventing kinase autophosphorylation and the phosphorylation of downstream substrates.
Caption: Simplified BTK signaling pathway and point of inhibition.
Application Protocols: In Vitro BTK Enzyme Inhibition Assay
This section provides a robust, field-proven protocol for determining the inhibitory potential (e.g., IC₅₀) of test compounds based on the this compound scaffold against BTK. The assay quantifies the phosphorylation of a substrate peptide by measuring the depletion of ATP in the reaction using a luminescence-based readout.
1. Materials and Reagents
-
BTK Enzyme: Recombinant human BTK (active).
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific biotinylated peptide substrate.
-
Test Compound: this compound derivative, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Positive Control: A known BTK inhibitor (e.g., Ibrutinib or a well-characterized reversible inhibitor).[1]
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
ATP: Adenosine 5'-triphosphate, prepared in kinase assay buffer.
-
Detection Reagent: A commercial luminescence-based kinase assay kit that measures remaining ATP (e.g., Kinase-Glo®).
-
Assay Plates: White, opaque, 96-well or 384-well microplates suitable for luminescence.
2. Experimental Workflow
Caption: General workflow for the BTK enzyme inhibition assay.
3. Step-by-Step Procedure
-
Compound Plating:
-
Create a serial dilution series of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.
-
Dilute the DMSO-solubilized compounds into the kinase assay buffer to an intermediate concentration (e.g., 4x the final desired concentration). The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Dispense the diluted compounds and controls (positive control, and "no inhibitor" control containing only DMSO vehicle) into the wells of the assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the BTK enzyme and the kinase substrate at 2x the final concentration in chilled kinase assay buffer.
-
Add this enzyme/substrate mix to the wells containing the test compounds and controls.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the kinase reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at 2x the final desired concentration in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for BTK to ensure sensitive detection of competitive inhibitors.
-
Add the ATP solution to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzyme reaction, which should be determined during assay optimization.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
4. Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Test: Signal from wells with the test compound.
-
Signal_Max: Signal from the "no inhibitor" (vehicle only) control (representing 0% inhibition).
-
Signal_Min: Signal from a "no enzyme" or maximum inhibition control (representing 100% inhibition).
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
Representative Data
The following table summarizes hypothetical, yet representative, structure-activity relationship (SAR) data for a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, illustrating how modifications to the core scaffold can impact inhibitory potency against BTK.
| Compound ID | R¹ Group (at position 3) | R² Group (Amide) | BTK IC₅₀ (nM) |
| 1 | -H | Phenyl | 150 |
| 2 | -H | 4-Fluorophenyl | 75 |
| 3 | -H | 2-Pyridyl | 25 |
| 4 | -CH₃ | 2-Pyridyl | 10 |
| 5 | -CH₃ | 4-(Trifluoromethyl)pyridin-2-yl | 2 |
Analysis: This data illustrates that potency can be significantly improved through targeted modifications. The introduction of a pyridyl group at the R² position (Compound 3 vs. 1) enhances activity, likely through additional interactions in the binding pocket. Further optimization by adding a methyl group at R¹ (Compound 4) and a trifluoromethyl group to the pyridine ring (Compound 5) leads to a highly potent inhibitor.
Conclusion and Best Practices
The this compound scaffold is a validated and powerful platform for the development of potent enzyme inhibitors, particularly for kinases like BTK. When using derivatives of this scaffold, it is critical to employ a robust and well-validated assay system.
Key Considerations for Trustworthy Results:
-
Assay Validation: Always determine the Kₘ of ATP for your specific enzyme lot and the linear range of the kinase reaction before screening compounds.
-
DMSO Control: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that impacts enzyme activity (typically <1%).
-
Positive Controls: Always include a known inhibitor with a well-defined IC₅₀ to validate the assay performance on a given day.
-
Selectivity Profiling: Potent hits should be subsequently screened against a panel of other kinases to determine their selectivity profile, a critical step in drug development.
By following the detailed protocols and principles outlined in this application note, researchers can effectively screen and characterize novel inhibitors based on this important chemical scaffold, accelerating the discovery of new therapeutic agents.
References
Application Notes & Protocols: Techniques for Radiolabeling 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Abstract: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, appearing in a range of investigational drugs. Radiolabeled isotopologues of these compounds are indispensable tools for drug development, enabling critical in vivo and in vitro studies, including Positron Emission Tomography (PET) imaging, Single Photon Emission Computed Tomography (SPECT), and Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This document provides a comprehensive technical guide for researchers, detailing established and logically derived methodologies for incorporating various radionuclides into this specific heterocyclic system. The protocols herein are synthesized from established radiochemical principles and are designed to be robust and adaptable.
Strategic Considerations: Selecting the Appropriate Radionuclide
The choice of radionuclide is dictated entirely by the intended biological application. The physicochemical properties of the isotope, particularly its half-life and decay mode, must align with the timescale of the biological process being investigated.
| Radionuclide | Common Application | Half-Life | Decay Mode | Key Rationale & Considerations |
| Carbon-11 ([¹¹C]) | PET Imaging | 20.4 min | β+ | Allows for multiple PET scans in the same subject on the same day.[1] Its short half-life necessitates a nearby cyclotron and rapid, highly efficient radiosynthesis.[1][2] |
| Fluorine-18 ([¹⁸F]) | PET Imaging | 109.8 min | β+ | The most common PET isotope due to its ideal half-life, which allows for complex synthesis and distribution to off-site imaging centers.[2][3] Its low positron energy provides high-resolution images.[4] |
| Iodine-125 ([¹²⁵I]) | In vitro Assays, ADME | 59.9 days | Electron Capture | Long half-life is ideal for developing radioligand binding assays and for preclinical biodistribution and pharmacokinetic studies that do not require imaging.[5][6] |
| Tritium ([³H]) | ADME Studies | 12.3 years | β- | The gold standard for quantitative ADME studies in drug discovery.[7][8] Labeled compounds are identical in chemical behavior to the parent drug. Its weak beta emission is not suitable for in vivo imaging. |
The Universal Radiolabeling Workflow
Regardless of the isotope, a successful radiolabeling campaign follows a structured, multi-stage process. Each stage is critical for ensuring the final radiotracer is of sufficient quality for its intended use. This workflow emphasizes a self-validating system where quality control is integral at each key transition.
Caption: General workflow for radiopharmaceutical production.
Protocol I: [¹¹C]Methylation for PET Imaging
Scientific Rationale: The this compound scaffold contains a secondary amine at the N6 position. This site is a prime nucleophile for methylation. Using cyclotron-produced [¹¹C]CO₂ converted to a highly reactive methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate is one of the most robust and widely used strategies in PET chemistry.[9][10] The extremely short half-life of ¹¹C demands that this labeling step be the final synthetic transformation.[2]
Caption: Workflow for [¹¹C]-methylation of the target scaffold.
A. Precursor:
-
Compound: this compound (the parent, non-methylated scaffold).
-
Purity: >98% confirmed by HPLC, LC-MS, and NMR. Free of nucleophilic impurities.
B. Protocol:
-
Produce [¹¹C]CO₂ from a biomedical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[10]
-
Convert the [¹¹C]CO₂ to [¹¹C]CH₃I using a standard automated synthesis module (e.g., GE TRACERlab). This typically involves reduction to [¹¹C]CH₃OH followed by gas-phase iodination.[10]
-
Trap the resulting [¹¹C]CH₃I in a reaction vessel containing the desmethyl precursor (1-2 mg) and a suitable base (e.g., 2-3 mg of K₂CO₃ or a strong organic base like DBU) dissolved in 300-400 µL of a polar aprotic solvent (e.g., DMF, DMSO).[10]
-
Seal the vessel and heat at 80-100 °C for 3-5 minutes. The reaction progress should be monitored by radio-TLC or analytical radio-HPLC if possible.
-
After the reaction time, quench the reaction by adding 500 µL of the HPLC mobile phase.
C. Purification & QC:
-
Purification: Inject the entire reaction mixture onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate the [¹¹C]-labeled product from the unreacted precursor and radioactive impurities.
-
Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the residue in sterile saline with a small percentage of ethanol, USP.
-
Quality Control: Perform analytical radio-HPLC to confirm radiochemical purity (>95%). Identity is confirmed by co-injection with an authentic, non-radioactive standard of 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
| Parameter | Typical Specification |
| Radiochemical Purity | > 95% |
| Radiochemical Yield | 20-40% (decay-corrected) |
| Molar Activity | > 37 GBq/µmol (1 Ci/µmol) at EOS |
| Synthesis Time | 25-35 minutes from EOB |
Protocol II: [¹⁸F]Fluorination via a Prosthetic Group
Scientific Rationale: Direct aromatic or aliphatic fluorination on the core scaffold can be challenging. A more versatile and reliable strategy is to use a pre-labeled prosthetic group.[11] This involves synthesizing an [¹⁸F]-labeled small molecule with a reactive functional group, which is then conjugated to a derivative of the target scaffold. For this protocol, we propose synthesizing an amine-functionalized derivative of the tetrahydroimidazo[1,5-a]pyrazine and coupling it with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a widely used prosthetic group for labeling primary amines.
A. Precursor Synthesis:
-
Synthesize a derivative of the core scaffold bearing a short alkyl linker with a terminal primary amine (e.g., 3-(2-aminoethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine). The synthesis would follow established heterocyclic chemistry routes, potentially starting from a functionalized aminopyrazine.[12]
-
Protect the primary amine with a suitable protecting group (e.g., Boc) for storage and purification. Deprotect immediately prior to use.
B. Protocol:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Synthesize [¹⁸F]SFB using an automated module. This involves azeotropic drying of the [¹⁸F]fluoride with K₂CO₃/Kryptofix 2.2.2, followed by nucleophilic substitution on the trimethylammonium precursor (4-(ethoxycarbonyl)-N,N,N-trimethylanilinium triflate), and subsequent hydrolysis and activation to the N-succinimidyl ester.
-
In a separate vial, dissolve the deprotected amine-functionalized precursor (1-2 mg) in 200 µL of a suitable solvent (e.g., DMSO or DMF) with a mild base like triethylamine.
-
Elute the purified [¹⁸F]SFB from the synthesis module directly into the vial containing the precursor.
-
Allow the reaction to proceed at room temperature or with gentle heating (40-50 °C) for 10-15 minutes.
C. Purification & QC:
-
Purification: The purification process is analogous to the [¹¹C] protocol. Use semi-preparative C18 HPLC to isolate the final [¹⁸F]-labeled conjugate.
-
Formulation: Collect the product peak, remove the solvent, and formulate in sterile, buffered saline for injection.
-
Quality Control: Confirm radiochemical purity (>95%) and identity via analytical radio-HPLC with a co-injected standard.
| Parameter | Typical Specification |
| Radiochemical Purity | > 98% |
| Radiochemical Yield | 10-25% (decay-corrected) |
| Molar Activity | > 74 GBq/µmol (2 Ci/µmol) at EOS |
| Synthesis Time | 70-90 minutes from EOB |
Protocol III: [³H]Tritiation via Hydrogen Isotope Exchange (HIE)
Scientific Rationale: For ADME studies, replacing hydrogen with its radioactive isotope, tritium, is the ideal approach as it does not alter the compound's biological activity.[13] Metal-catalyzed Hydrogen Isotope Exchange (HIE) is a powerful late-stage technique.[8] Iridium-based catalysts, such as Crabtree's catalyst or related complexes, are particularly effective for directing the exchange to C-H bonds ortho to heteroatoms in N-heterocycles.[14][15]
A. Precursor:
-
Compound: this compound (the final, non-labeled drug candidate).
-
Purity: >99%, free of any catalyst poisons.
B. Protocol:
-
In a specialized tritium-rated reaction vessel, dissolve the substrate (1-5 mg) and an appropriate iridium catalyst (e.g., [Ir(COD)(IMes)Cl], 5-10 mol%) in a deuterated or anhydrous solvent (e.g., CH₂Cl₂ or THF, ~1 mL).
-
Freeze-pump-thaw the solution three times to remove atmospheric gases.
-
Introduce tritium gas (T₂) to the vessel (typically at pressures slightly above atmospheric) and stir the reaction at room temperature for 12-24 hours. Caution: All operations with tritium gas must be performed in a certified radiochemical hood with appropriate monitoring.
-
After the reaction period, the excess tritium gas is recovered. The solvent is carefully removed by evaporation into a secure waste stream.
-
The crude residue is repeatedly reconstituted in methanol and evaporated (a process known as "lability stripping") to remove any tritium that has exchanged into labile positions (e.g., N-H bonds).
C. Purification & QC:
-
Purification: Purify the crude product using semi-preparative C18 HPLC to isolate the parent compound, now containing tritium. This step is crucial to remove any radiolytic byproducts.
-
Quality Control:
-
Radiochemical Purity: Determine by analytical radio-HPLC (>98%).
-
Specific Activity: Measure the concentration of the compound by UV-HPLC against a standard curve and the radioactivity using a liquid scintillation counter.
-
Position of Labeling: Can be inferred from known catalytic mechanisms or determined definitively by tritium NMR if required.
-
| Parameter | Typical Specification |
| Radiochemical Purity | > 98% |
| Specific Activity | 185-1110 GBq/mmol (5-30 Ci/mmol) |
| Stability | Should be stored in a solution (e.g., ethanol) at low temperatures to minimize radiolysis. |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 3. Radiolabeling of Nanoparticles and Polymers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Highly Reactive and Low Lipophilicity Fluorine-18 Labeled Tetrazine Derivative for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Evaluation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Animal Models of Disease
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The following document provides a detailed framework for the investigation of the novel chemical entity, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, in animal models of disease. It is important to note that, as of the current literature, specific in vivo applications for this exact compound are not extensively documented. Therefore, this guide has been constructed based on the established biological activities of structurally related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine scaffolds. The protocols and mechanistic hypotheses presented herein are intended to serve as a robust starting point for the preclinical development of this and similar novel heterocyclic compounds.
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in drug discovery.[1] Its rigid, planar structure and multiple points for substitution make it an attractive framework for designing molecules with specific biological activities. A notable example of a marketed drug featuring this core is Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of chronic lymphocytic leukemia.[2] This precedent underscores the therapeutic potential of the imidazo[1,5-a]pyrazine class, suggesting that novel derivatives such as this compound may also possess valuable pharmacological properties.
The saturating of the pyrazine ring to form the this compound structure introduces a three-dimensional character, which can significantly influence its binding affinity and selectivity for biological targets. This guide will focus on two primary therapeutic areas where related heterocyclic compounds have shown promise: oncology and neurodegenerative diseases.
Hypothesized Mechanisms of Action and Therapeutic Targets
Given the known activities of related compounds, a primary avenue of investigation for this compound would be its potential as a kinase inhibitor. Many small molecule kinase inhibitors feature heterocyclic cores that interact with the ATP-binding pocket of these enzymes.[2] Alternatively, based on the activity of the isomeric imidazo[1,2-a]pyrazine scaffold, this compound could modulate G-protein coupled receptor (GPCR) signaling, such as the Gαq protein pathway, which is implicated in certain cancers.[3]
Potential Signaling Pathway: Kinase Inhibition
The following diagram illustrates a hypothetical mechanism of action centered on the inhibition of a key signaling kinase, such as BTK, which is crucial for B-cell proliferation and survival.
Caption: Hypothesized kinase inhibition pathway for this compound.
Application in Animal Models of Cancer
The initial in vivo evaluation of a novel compound with potential anticancer activity is often conducted in rodent xenograft models.[4][5] These models involve the transplantation of human cancer cells into immunocompromised mice.[4]
Subcutaneous Xenograft Model Protocol
This protocol outlines the steps for a subcutaneous xenograft study to assess the efficacy of this compound against a specific cancer cell line.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or SCID).[4]
-
Cancer cell line of interest (e.g., a B-cell lymphoma line for a potential BTK inhibitor).
-
This compound (purity >95%).
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Matrigel (optional, for promoting tumor growth).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice daily for tumor growth.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group). Tumor volume is calculated as (Length x Width²)/2.
-
-
Compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer the compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily. The dose will be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Presentation: Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD | 1250 ± 150 | - | +5.2 |
| Compound X | 10 | QD | 875 ± 120 | 30 | +3.1 |
| Compound X | 30 | QD | 450 ± 90 | 64 | -1.5 |
| Compound X | 100 | QD | 150 ± 50 | 88 | -8.7 |
| Statistically significant weight loss may indicate toxicity. |
Application in Animal Models of Neurodegenerative Disease
Rodent models are also instrumental in studying neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] These models can be generated through genetic modification or by using neurotoxins to mimic aspects of the human disease.[6]
Neuroprotection Protocol in a Toxin-Induced Parkinson's Disease Model
This protocol describes a method to evaluate the neuroprotective potential of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
-
8-10 week old C57BL/6 mice.
-
MPTP hydrochloride.
-
This compound.
-
Vehicle for compound formulation.
-
Equipment for behavioral testing (e.g., rotarod, open field).
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).
Procedure:
-
Treatment Groups and Compound Administration:
-
Randomize mice into groups: Vehicle + Saline, Vehicle + MPTP, Compound + MPTP.
-
Begin administration of the compound or vehicle 1-2 hours prior to the first MPTP injection and continue daily throughout the study.
-
-
MPTP Induction:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.
-
-
Behavioral Assessment:
-
Perform behavioral tests (e.g., rotarod for motor coordination) at baseline and at specified time points after MPTP administration (e.g., 7 and 14 days).
-
-
Neurochemical and Histological Analysis:
-
At the end of the study (e.g., day 14), euthanize the animals and collect brain tissue.
-
Analyze the striatum for dopamine and its metabolites using HPLC.
-
Perform immunohistochemical staining of the substantia nigra for tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic neuron loss.
-
General Experimental Workflow and Pharmacokinetic Considerations
The successful preclinical development of any new chemical entity requires a systematic approach. The following diagram outlines a general workflow for the in vivo evaluation of this compound.
Caption: General workflow for the in vivo preclinical evaluation of a novel compound.
A crucial component of this workflow is the characterization of the compound's pharmacokinetic (PK) profile. A typical single-dose PK study in rodents would involve administering the compound via the intended clinical route and collecting blood samples at multiple time points to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. This information is vital for designing effective dosing regimens for efficacy studies.[8]
Conclusion
While direct evidence for the in vivo application of this compound is currently lacking, its structural similarity to compounds with proven therapeutic value provides a strong rationale for its investigation. The protocols and frameworks outlined in this guide offer a comprehensive approach to the preclinical evaluation of this and other novel heterocyclic compounds. By systematically assessing its pharmacokinetic properties, safety, and efficacy in relevant animal models of disease, researchers can elucidate its therapeutic potential and pave the way for future clinical development.
References
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Enhancing Therapeutic Potency through Derivative Development of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold
Introduction: The Versatile 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core
The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and multiple points for chemical modification make it an attractive starting point for the development of potent and selective modulators of a variety of biological targets. This scaffold has been successfully employed in the discovery of dual orexin receptor antagonists for the treatment of insomnia, inhibitors of Aurora kinases for oncology applications, and modulators of Gαq proteins.[1][2][3][4] The inherent drug-like properties of this core, combined with its synthetic tractability, provide a robust platform for generating novel chemical entities with improved therapeutic profiles.
This guide provides a comprehensive overview of the key considerations and experimental protocols for the rational design, synthesis, and biological evaluation of novel this compound derivatives. We will delve into established structure-activity relationships (SAR) and provide detailed, field-proven methodologies to empower researchers in their quest for next-generation therapeutics.
Rational Drug Design: A Strategy for Potency Enhancement
The journey to more potent derivatives begins with a thorough understanding of the target protein and the SAR of existing ligands. Structure-based drug design, where a co-crystal structure of a ligand bound to its target is available, offers a direct path to rational modifications.[4][5] In the absence of structural data, a systematic exploration of the chemical space around the core scaffold is necessary.
Key Modification Hotspots on the this compound Scaffold:
-
Position 1: Substitution at this position, often with chloro or other halogen groups, has been shown to significantly influence potency, particularly in the context of orexin receptor antagonists.[1]
-
Position 3: This position is frequently modified with aryl or heteroaryl groups, which can engage in crucial interactions with the target protein.
-
Position 7 (Nitrogen): The secondary amine in the tetrahydro-pyrazine ring offers a convenient handle for introducing a variety of substituents to modulate physicochemical properties such as solubility and cell permeability.
-
Position 8: The development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives has proven effective for targeting bromodomains like BRD9.[6]
The following diagram illustrates the key principles of a rational drug design workflow for developing derivatives of the this compound scaffold.
Caption: Rational Drug Design Workflow.
Synthetic Strategies for Derivative Generation
The synthesis of this compound derivatives typically involves a multi-step sequence. A common and effective approach is the construction of the imidazo[1,5-a]pyrazine core followed by diversification at the key positions.
Protocol 1: General Synthesis of the this compound Core
This protocol outlines a general method for the synthesis of the core scaffold, which can then be further functionalized.
Materials:
-
Appropriately substituted 2-amino-pyrazine
-
α-haloketone (e.g., 2-bromoacetophenone derivatives)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen (H₂) with Palladium on carbon (Pd/C))
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: Dissolve the 2-amino-pyrazine and the α-haloketone in a suitable solvent like ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the imidazo[1,5-a]pyrazine intermediate. This can be purified by column chromatography.
-
Reduction: Dissolve the purified imidazo[1,5-a]pyrazine in methanol. Add a reducing agent such as NaBH₄ portion-wise at 0°C. Alternatively, catalytic hydrogenation using H₂ gas and Pd/C catalyst can be employed.
-
Work-up and Purification: After the reduction is complete (monitored by TLC), quench the reaction carefully with water. Extract the product with a suitable organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final this compound core by column chromatography.
The following diagram illustrates a generalized synthetic scheme for the this compound core.
Caption: General Synthetic Scheme.
Protocol 2: Diversification at the N7 Position
The secondary amine at the N7 position is a prime site for introducing diversity.
Materials:
-
This compound core
-
Alkyl halides, acyl chlorides, or sulfonyl chlorides
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound core in DCM or DMF.
-
Add a base such as TEA or DIPEA to the solution.
-
Add the desired electrophile (alkyl halide, acyl chloride, or sulfonyl chloride) dropwise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the N7-substituted derivative by column chromatography.
Biological Evaluation: Protocols for Potency Determination
Once a library of derivatives has been synthesized, a cascade of biological assays is required to determine their potency, selectivity, and drug-like properties.
Protocol 3: In Vitro Target Engagement Assay (Example: Kinase Inhibition)
This protocol describes a general method for assessing the inhibitory activity of compounds against a purified kinase enzyme.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Test compounds (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
Protocol 4: Cellular Potency Assay (Example: Cell Viability)
This protocol outlines a common method to assess the effect of compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized derivatives.
Caption: Biological Evaluation Workflow.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent activity against various targets.
| Position of Modification | Example Substituent | Target Class | Effect on Potency | Reference |
| 1 | Chloro | Orexin Receptors | Increased potency | [1] |
| 3 | Substituted Phenyl | Aurora Kinases | Potency and selectivity modulation | [4] |
| 7 | Phenethyl | Orexin Receptors | Optimization of potency and brain penetration | [1] |
| 8 | Carbonyl (=O) | BRD9 Bromodomain | Enables potent inhibition | [6] |
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. Through a combination of rational design, efficient synthetic strategies, and a comprehensive suite of biological assays, researchers can systematically optimize the potency and drug-like properties of derivatives based on this core. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The journey of a novel chemical entity from the bench to a preclinical in vivo model is fraught with challenges, a primary one being the successful administration of the compound in a manner that ensures appropriate exposure at the target site. This guide is designed to provide a comprehensive, experience-driven framework for the formulation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for in vivo studies. While publicly available data on the specific formulation of this compound is limited, the principles of preclinical formulation development are universal. This document, therefore, serves as a detailed roadmap, empowering researchers to systematically characterize the molecule and develop a robust, stable, and effective formulation. We will proceed from the foundational pre-formulation assessment to detailed protocols for various formulation strategies, all while emphasizing the scientific rationale behind each step to ensure both success and regulatory compliance.
Part 1: Pre-Formulation Assessment: The Cornerstone of a Successful In Vivo Study
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount.[1][2] This initial characterization will dictate the formulation strategy and is a critical step in preclinical development.[3][4]
1.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[5] |
| Molecular Weight | 123.16 g/mol | PubChem[5] |
| Predicted XlogP | -0.9 | PubChem[5] |
The predicted XlogP of -0.9 suggests that this compound is likely to be hydrophilic and may possess good aqueous solubility. However, "good" is a relative term in drug development, and experimental verification is essential.
1.2. Essential Pre-Formulation Experiments
The following experiments are critical to perform before selecting a formulation vehicle.
-
Aqueous Solubility Determination: The solubility of the compound in water and relevant buffers (e.g., phosphate-buffered saline, PBS) should be determined. This is a crucial parameter for both oral and intravenous administration.[2]
-
pH-Solubility Profile: Determining the solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) is vital, especially for oral administration, as it will influence its dissolution and absorption in the gastrointestinal tract.
-
pKa Determination: Identifying the ionization constants (pKa) of the molecule will help in understanding its charge state at different pH values, which in turn affects its solubility and permeability.
-
Stability Assessment: The chemical stability of this compound in the solid state and in solution (at various pH values and temperatures) must be evaluated.[3][6] This will inform the choice of formulation components and storage conditions.
-
Polymorph Screening: Characterizing the solid-state form of the drug substance is critical, as different polymorphs can exhibit different solubility and stability profiles.[2]
Part 2: Formulation Development Strategies
Based on the outcomes of the pre-formulation assessment, an appropriate formulation strategy can be devised. The goal is to achieve the desired concentration of the compound in a vehicle that is well-tolerated by the animal species being studied.[7]
Caption: Formulation development workflow for in vivo studies.
2.1. Aqueous-Based Formulations
Given the predicted hydrophilicity of this compound, an aqueous solution is the simplest and often preferred formulation for in vivo studies, particularly for intravenous administration.
Protocol 1: Preparation of a Simple Aqueous Solution
-
Determine the Target Concentration: Based on the desired dose and the dosing volume for the chosen animal model, calculate the required concentration of the compound.
-
Vehicle Preparation: Use sterile Water for Injection (WFI) or a buffered solution like 0.9% saline or PBS.[8] Ensure the pH of the vehicle is one at which the compound is stable and soluble.
-
Dissolution: Weigh the required amount of this compound and add it to the vehicle.
-
Mixing: Stir or vortex the mixture until the compound is completely dissolved. Gentle warming may be used if the compound's stability at elevated temperatures has been confirmed.
-
pH Adjustment: If necessary, adjust the pH of the final solution using dilute HCl or NaOH to maintain the compound's solubility and stability.
-
Sterilization: For parenteral administration, the final formulation must be sterile. This can be achieved by filtering the solution through a 0.22 µm sterile filter.
2.2. Co-solvent Systems
If the aqueous solubility of this compound is insufficient to achieve the desired concentration, a co-solvent system can be employed.[6] Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds.[6]
Commonly Used Co-solvents:
Protocol 2: Preparation of a Co-solvent Formulation
-
Co-solvent Selection: Choose a co-solvent that is well-tolerated by the animal model and in which the compound has good solubility.
-
Initial Dissolution: Dissolve the weighed amount of this compound in a minimal amount of the selected co-solvent (e.g., DMSO).
-
Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the co-solvent solution while vortexing to prevent precipitation of the compound.[6]
-
Final Concentration: Ensure the final concentration of the co-solvent is within a non-toxic range for the chosen route of administration. For example, the final concentration of DMSO should typically be kept below 10% for intravenous administration.
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
| Component | Example Concentration Range | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5-20% (v/v) | Co-solvent |
| PEG 400 | 10-40% (v/v) | Co-solvent |
| Saline (0.9%) | q.s. to 100% | Aqueous vehicle |
2.3. Aqueous Suspensions
For compounds with very low solubility, an aqueous suspension may be necessary, particularly for oral administration.[6] A suspension is a heterogeneous mixture in which the solid drug particles are dispersed in a liquid vehicle.
Protocol 3: Preparation of an Aqueous Suspension
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent to increase viscosity and prevent rapid settling of the drug particles. Common suspending agents include methylcellulose (MC) or carboxymethylcellulose (CMC).[9][10] A wetting agent, such as Tween 80, is often included to aid in the dispersion of the solid particles.[6]
-
Particle Size Reduction: If necessary, micronize the this compound powder to achieve a uniform and small particle size, which can improve dissolution and absorption.
-
Wetting: Create a paste by adding a small amount of the vehicle or a wetting agent to the drug powder and triturating.
-
Dispersion: Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.
-
Homogeneity: Ensure the final suspension is uniform and can be easily re-suspended by shaking before each dose administration to ensure accurate dosing.[6]
| Component | Example Concentration | Purpose |
| This compound | 1-50 mg/mL | Active Pharmaceutical Ingredient |
| 0.5% Methylcellulose (in water) | q.s. to 100% | Suspending Agent |
| 0.1% Tween 80 | - | Wetting Agent |
Part 3: Quality Control and Stability Testing of the Final Formulation
Once a lead formulation has been developed, it is crucial to perform quality control checks and assess its stability.
-
Appearance: The formulation should be visually inspected for clarity (for solutions) or uniformity (for suspensions) and the absence of any foreign particles.
-
pH Measurement: The pH of the final formulation should be measured and confirmed to be within the target range.
-
Concentration Verification: The concentration of this compound in the final formulation should be verified using a suitable analytical method, such as HPLC-UV.
-
Short-Term Stability: The stability of the formulation should be assessed over the expected duration of the in vivo experiment.[6] This includes storing the formulation at the intended storage temperature and at room temperature and analyzing for any degradation of the active ingredient or changes in the physical appearance of the formulation.
Caption: Decision tree for vehicle selection in preclinical studies.
Part 4: Concluding Remarks for the Researcher
The successful formulation of this compound for in vivo studies is a critical determinant of the reliability and reproducibility of the experimental data obtained. While this guide provides a systematic approach, it is essential to remember that each new chemical entity presents its own unique challenges. A thorough pre-formulation assessment, coupled with a logical and stepwise approach to formulation development, will provide the greatest chance of success. Always include a vehicle control group in your in vivo experiments to differentiate the effects of the compound from those of the formulation vehicle.[6]
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. altasciences.com [altasciences.com]
- 4. agnopharma.com [agnopharma.com]
- 5. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Overview of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to overcome challenges related to the aqueous solubility of this compound.
This compound is a heterocyclic compound with a molecular formula of C₆H₉N₃ and a molecular weight of approximately 123.16 g/mol [1]. Its structure, containing basic nitrogen atoms within the imidazo[1,5-a]pyrazine core, strongly suggests it behaves as a weak base. While its predicted XlogP of -0.9 indicates a degree of hydrophilicity, researchers may still encounter poor aqueous solubility, particularly in neutral or alkaline media, often due to strong crystal lattice energy[1][2].
This guide is structured to provide rapid solutions through FAQs and in-depth, validated protocols for systematic solubility enhancement.
Quick Troubleshooting Guide
For experienced users, this table provides a high-level summary of common issues and recommended starting points.
| Problem Encountered | Probable Cause | Recommended First Step | Alternative Strategies |
| Compound is insoluble in neutral water (e.g., PBS pH 7.4). | The compound is in its neutral, less soluble free base form. | pH Adjustment: Titrate with a dilute acid (e.g., 0.1 M HCl) to a pH between 3 and 5. | Co-solvents, Cyclodextrins |
| Compound precipitates when the pH of an acidic stock is neutralized. | The solution is supersaturated at neutral pH; the compound is converting back to the insoluble free base. | Complexation: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before pH neutralization. | Use of co-solvents, Solid dispersion techniques |
| Required concentration is too high for pH adjustment alone. | The intrinsic solubility of the protonated salt form is still limited. | Co-solvents: Use a binary system of water and a co-solvent like ethanol, propylene glycol, or PEG 400. | Cyclodextrin complexation, combination of pH and co-solvent. |
| Compound stability is a concern at low pH. | Acid-catalyzed hydrolysis or degradation. | Cyclodextrin Complexation: Use cyclodextrins in neutral buffer as the primary solubilization method. | Formulation as a solid dispersion. |
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?
This is the most common issue encountered. The molecular structure of this compound contains basic nitrogen atoms. In neutral or alkaline solutions, these nitrogens are largely uncharged (deprotonated), resulting in the neutral "free base" form of the molecule. This form is typically less soluble in water due to its lower polarity and potentially strong intermolecular interactions in its solid (crystalline) state.
Q2: What is the very first and simplest thing I should try to get my compound into solution?
pH adjustment is the primary and most effective initial strategy. Since the compound is a weak base, decreasing the pH of your aqueous solution will cause its nitrogen atoms to become protonated (positively charged). This charged species, or "salt form," is significantly more polar and will interact more favorably with water, leading to a dramatic increase in solubility.[3][4] For most weakly basic drugs, targeting a pH well below the compound's pKa (typically pH < 5) is effective.[4]
Q3: How does pH actually work to solubilize a weakly basic compound like this one?
The principle lies in shifting the equilibrium between the uncharged and charged forms of the molecule. The relationship is described by the Henderson-Hasselbalch equation. For a weak base (B), the equilibrium in an acidic solution is:
B (solid, low solubility) ⇌ B (dissolved, low solubility) + H⁺ ⇌ BH⁺ (dissolved, high solubility)
By adding acid (increasing H⁺ concentration), you drive the equilibrium to the right, favoring the formation of the protonated, highly soluble cation (BH⁺).
Caption: pH effect on the ionization and solubility of a weak base.
In-Depth Troubleshooting Guides
Q4: I've lowered the pH of my solution to 4.0, but I still can't reach my target concentration. What should I do next?
If pH adjustment alone is insufficient, your next steps involve using formulation excipients.
-
Option A: Introduce a Co-solvent: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving organic molecules.[5][6] Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). Start by preparing your acidic buffer (pH 4.0) and then add a co-solvent, starting at 5-10% (v/v) and increasing as needed. Be aware that high concentrations of co-solvents can sometimes impact biological assays.[7][8]
-
Option B: Gentle Warming: After pH adjustment and/or adding a co-solvent, warming the solution to 30-40°C while stirring can help overcome the energy barrier for dissolution (crystal lattice energy). Always ensure your compound is stable at this temperature. Allow the solution to cool to room temperature before use; if the compound remains dissolved, you have successfully created a stable solution.
Q5: My compound dissolves perfectly in an acidic solution, but it crashes out (precipitates) as soon as I add it to my neutral cell culture media. How can I prevent this?
This is a classic problem of supersaturation and precipitation. When you add the acidic stock to a large volume of neutral, buffered media, the pH is neutralized, converting the soluble salt (BH⁺) back to the insoluble free base (B). The concentration is now higher than the equilibrium solubility at that neutral pH, causing precipitation.
The best solution is complexation with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the less polar regions of a drug molecule, forming a "host-guest" inclusion complex that has greatly improved aqueous solubility and stability.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative.[13]
By pre-complexing the compound with HP-β-CD, the molecule remains soluble even after the pH is neutralized because it is shielded within the cyclodextrin's core.[13][14]
Caption: Mechanism of cyclodextrin host-guest complexation.
Q6: I need to prepare a highly concentrated stock solution (>10 mg/mL) for my in-vivo studies. What is the most robust strategy?
For high concentration targets, a multi-pronged approach is often necessary. The following workflow is recommended.
Caption: Decision workflow for solubility enhancement.
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the aqueous solubility of the compound in an acidic buffer.
-
Preparation: Prepare a 0.01 M citrate or acetate buffer and adjust the pH to 4.0.
-
Addition of Compound: Add an excess amount of this compound to a known volume of the pH 4.0 buffer (e.g., 20 mg into 1 mL).
-
Equilibration: Cap the vial and place it on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Screening for an Effective Co-solvent System
This protocol is for finding a suitable co-solvent to further boost solubility.
-
Stock Preparation: Prepare three aqueous solutions at pH 4.0 (using citrate buffer as in Protocol 1).
-
Co-solvent Addition:
-
To vial A, add propylene glycol to a final concentration of 20% (v/v).
-
To vial B, add ethanol to a final concentration of 20% (v/v).
-
To vial C, add PEG 400 to a final concentration of 20% (v/v).
-
-
Solubility Measurement: Repeat steps 2-5 from Protocol 1 for each of the co-solvent systems (A, B, and C).
-
Comparison: Compare the measured solubility in each system to determine the most effective co-solvent. The co-solvent that provides the highest solubility with the lowest percentage is often the preferred choice.[15]
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility
This protocol is ideal for preparing a neutral pH, high-concentration stock solution for biological experiments.
-
CD Solution Preparation: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL. This solution will be viscous.
-
Addition of Compound: Add the desired amount of this compound directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously. Place it on a shaker or sonicate in a water bath for 1-2 hours to facilitate the formation of the inclusion complex.[10] Gentle warming (to ~40°C) can accelerate this process.
-
Final Preparation: Once the compound is fully dissolved, the solution can be sterile-filtered (using a 0.22 µm filter) for use in cell culture or other biological assays. The pH of this solution will be near neutral and should not cause precipitation upon dilution in standard buffers or media.
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 3. wjbphs.com [wjbphs.com]
- 4. brieflands.com [brieflands.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. jddt.in [jddt.in]
- 9. scispace.com [scispace.com]
- 10. humapub.com [humapub.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. This important heterocyclic core is often synthesized via a Pictet-Spengler-type reaction, a powerful method for constructing fused ring systems. However, like many multicomponent reactions, its success is sensitive to a variety of parameters. This document provides a structured, causality-driven approach to troubleshooting common yield-related issues.
Core Synthesis Overview: The Pictet-Spengler Approach
The construction of the this compound ring system typically involves the condensation of a piperazine precursor with a carbonyl compound, often formaldehyde or a synthetic equivalent. The reaction proceeds through two key stages: the formation of an intermediate iminium ion, followed by an intramolecular electrophilic substitution (cyclization) onto an electron-rich ring system.
Caption: General reaction pathway for the synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?
Low yields in heterocyclic synthesis are rarely due to a single cause. A systematic, step-by-step investigation is the most effective troubleshooting strategy.[1][2]
A: Start by evaluating these four critical areas:
-
Purity of Reagents and Solvents: This is the most common and often overlooked source of yield issues.
-
Causality: Impurities in starting materials can act as catalysts for side reactions or inhibitors for the main reaction. For instance, acidic or basic impurities can alter the optimal pH required for cyclization. Water in solvents can hydrolyze intermediates or interfere with dehydrating conditions.[1][2]
-
Actionable Steps:
-
Verify the purity of your piperazine starting material and the aldehyde source via NMR or LC-MS.
-
Use freshly opened, anhydrous solvents, especially for non-aqueous reactions.
-
If using paraformaldehyde as a formaldehyde source, ensure it is dry and not excessively polymerized.
-
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are fundamentally linked to reaction kinetics and equilibrium.[1][2]
-
Causality: The Pictet-Spengler reaction requires sufficient energy to overcome the activation barrier for both iminium formation and cyclization. However, excessive heat can lead to product decomposition or polymerization of reactants like formaldehyde.[3]
-
Actionable Steps:
-
Run a series of small-scale trial reactions to screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every hour) to establish the optimal reaction time. This helps identify if the product is degrading over longer periods.
-
-
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1][2]
-
Causality: The amine starting materials and intermediates can be susceptible to oxidation. Moisture can interfere with reactions that generate water as a byproduct, potentially inhibiting the reaction from reaching completion.
-
Actionable Steps:
-
Ensure your reaction vessel is properly dried before use.
-
Run the reaction under an inert atmosphere, such as dry nitrogen or argon, especially if screening higher temperatures.
-
-
-
Inefficient Mixing: This is particularly relevant in heterogeneous reactions where reactants are not fully dissolved.
-
Causality: Poor mixing leads to localized concentration gradients, reducing the effective collision frequency between reactant molecules and resulting in slower reaction rates and lower yields.[1][2]
-
Actionable Steps:
-
Use an appropriate stir bar size and stir rate for your reaction scale.
-
If reactants have poor solubility, consider a different solvent system or gentle heating to improve dissolution.
-
-
Q2: My TLC/LC-MS analysis shows multiple side products. What are they and how can I minimize them?
The formation of side products points to competing reaction pathways. Understanding these pathways is key to suppressing them.
A: The most common side products stem from incomplete reaction or over-reactivity.
-
Incomplete Cyclization: You may observe a stable imine or aminal intermediate.
-
Causality: The final cyclization step is often acid-catalyzed.[4][5][6] Without the proper pH, the iminium ion may not be electrophilic enough, or the imidazole precursor may not be nucleophilic enough to close the ring.
-
Troubleshooting:
-
Acid Catalyst: Introduce a catalytic amount of a Brønsted acid (e.g., HCl in dioxane, p-toluenesulfonic acid) or a Lewis acid to facilitate the reaction.[6][7] Be cautious, as excessive acid can lead to tarring.[6]
-
Temperature: Gently heating the reaction can provide the necessary activation energy for the cyclization step.
-
-
-
Polymerization/Oligomerization: This is common when using formaldehyde.
-
Causality: Formaldehyde readily polymerizes, especially in the presence of acid or base catalysts, forming paraformaldehyde or other oligomers.[3] This reduces the concentration of the active monomeric aldehyde.
-
Troubleshooting:
-
Use a fresh, high-quality source of formaldehyde.
-
Consider using a formaldehyde equivalent that releases it slowly in situ.
-
Control the rate of addition of formaldehyde to the reaction mixture to keep its instantaneous concentration low.
-
-
-
Product Decomposition: The desired product may not be stable under the reaction or workup conditions.
-
Causality: Heterocyclic amines can be sensitive to prolonged exposure to heat or strong acids/bases.[1][2]
-
Troubleshooting:
-
As mentioned, monitor the reaction by TLC/LC-MS to find the point of maximum product concentration before significant degradation occurs.
-
Ensure the work-up procedure is performed promptly and at a reduced temperature if necessary.
-
-
Q3: I'm struggling with product loss during work-up and purification. What is the best strategy?
The physicochemical properties of this compound dictate the optimal purification strategy.
A: Leverage the basicity of your product for efficient purification.
The target molecule contains basic nitrogen atoms, making it highly amenable to acid-base extraction.[8]
-
Work-up Protocol (Acid-Base Extraction):
-
After the reaction is complete, cool the mixture and quench if necessary.
-
Dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2. Your basic product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a base (e.g., NaOH or NaHCO₃) to a pH of ~9-10. This deprotonates your product, making it soluble in organic solvents again.
-
Extract the product back into an organic solvent (e.g., dichloromethane, repeated 3 times).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
-
Chromatography Tips:
-
Streaking on Silica Gel: Basic amines often streak on standard silica gel due to strong interaction with acidic silanol groups.
-
Solution:
-
Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol.
-
Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
-
-
Troubleshooting Workflow
The following diagram provides a logical decision tree for diagnosing and resolving low-yield issues.
Caption: Systematic workflow for troubleshooting low yields.
Summary Table of Key Parameters
| Parameter | Potential Issue if Suboptimal | Recommended Action | Rationale |
| Reagent Purity | Side reactions, catalyst poisoning, incomplete conversion. | Verify purity of starting materials (amine, aldehyde) via NMR/LC-MS. | Impurities can drastically alter the reaction pathway.[1][2] |
| Solvent | Hydrolysis of intermediates, reaction inhibition. | Use anhydrous grade solvents. | The condensation step often eliminates water; excess water can shift the equilibrium backward. |
| Temperature | Low temp: slow/stalled reaction. High temp: decomposition, polymerization. | Screen a range of temperatures (e.g., RT to 80°C) in small-scale trials. | Balances the need for sufficient activation energy against the risk of thermal degradation.[1][2] |
| Catalyst | Incomplete cyclization of the imine intermediate. | Add a catalytic amount of a Brønsted or Lewis acid (e.g., PTSA, HCl). | Acid catalysis is crucial for activating the iminium ion for the intramolecular cyclization step.[4][5][6] |
| Atmosphere | Oxidation of amine starting materials or intermediates. | Run the reaction under an inert atmosphere (N₂ or Ar). | Prevents unwanted oxidative side reactions, especially at elevated temperatures.[1][2] |
| Work-up pH | Poor recovery of the basic product. | Utilize acid-base extraction by manipulating the pH of the aqueous phase. | Protonating the product makes it water-soluble (for washing), and deprotonating it makes it organic-soluble (for extraction).[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Optimizing 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Dosage for In Vitro Experiments
Welcome to the technical support center for the novel small molecule inhibitor, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining the optimal dosage of this compound for your in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
The process of optimizing the dosage of a novel compound is a critical step in drug discovery, forming the foundation for future preclinical and clinical development.[1][2] A poorly optimized dose can lead to misleading results, including false negatives or unexpected toxicity, ultimately wasting valuable time and resources.[3][4] This guide is structured to address common questions and challenges you may encounter, providing a framework for systematic and logical dose optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: How should I prepare my stock solution of this compound?
A1: Proper stock solution preparation is fundamental to obtaining reproducible results. Based on the chemical properties of related imidazopyrazine derivatives, which often exhibit limited aqueous solubility, we recommend the following procedure. A related compound, 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid, is sparingly soluble in water but soluble in organic solvents.[5]
Recommended Protocol: Stock Solution Preparation
-
Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO) as your primary solvent.
-
Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell culture, as high concentrations of DMSO can be cytotoxic.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound accurately. The molecular weight of this compound is 123.16 g/mol .[6]
-
Add the appropriate volume of DMSO to achieve your target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Q2: What is a good starting concentration range for my initial experiments?
A2: For a novel compound without established in vitro data, a broad dose-response screening is essential. The goal of this initial experiment is to identify a concentration range that elicits a biological response, from no effect to a maximal effect or toxicity.
A common and effective approach is to perform a semi-logarithmic dilution series. This allows you to cover several orders of magnitude in concentration with a manageable number of data points.
| Concentration Range | Rationale | Typical Starting Points |
| High Concentration | To identify potential cytotoxic effects and establish the upper limit of the dose-response curve. | 10 µM - 100 µM |
| Mid Concentration | To observe the dynamic range of the biological effect and determine the EC50/IC50. | 100 nM - 10 µM |
| Low Concentration | To determine the minimal effective concentration and the lower plateau of the dose-response curve. | 1 nM - 100 nM |
Recommendation: For your first experiment, consider a 7-point dose curve ranging from 10 nM to 100 µM (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 10 µM, 50 µM, 100 µM). This broad range will help you quickly identify the active window of the compound.
Q3: How can I be sure my compound is stable in my cell culture media?
A3: Compound stability is a critical and often overlooked factor that can significantly impact experimental outcomes.[4] Instability can lead to a decrease in the effective concentration over the course of your experiment, resulting in an underestimation of potency.
Protocol: Assessing Media Stability
-
Prepare your highest working concentration of this compound in your complete cell culture medium.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), take an aliquot of the medium.
-
Analyze the concentration of the compound in the aliquots using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A significant decrease in the parent compound's concentration over time indicates instability. If this occurs, you may need to consider shorter incubation times or replenishing the compound during the experiment.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your dosage optimization experiments.
Guide 1: Unexpected Cytotoxicity or Poor Cell Health
Problem: At concentrations where you expect to see a specific biological effect, you observe significant cell death, detachment, or morphological changes.
Potential Causes & Solutions:
-
Inherent Compound Toxicity: The compound may have a narrow therapeutic window.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) in parallel with your functional assay. This will allow you to de-couple the specific biological effect from general toxicity.
-
-
Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high.
-
Solution: Ensure the final concentration of DMSO in your culture medium is consistent across all wells (including your vehicle control) and is below the tolerance level for your specific cell line (typically <0.5%, but ideally ≤0.1%).
-
-
Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in your aqueous culture medium.
-
Solution: Visually inspect your culture wells under a microscope for any signs of precipitation (crystals or amorphous material). You can also centrifuge a sample of the medium and look for a pellet. If precipitation is observed, you may need to lower the maximum concentration tested or investigate alternative formulation strategies.
-
Guide 2: No Biological Effect Observed
Problem: You do not observe any biological effect even at the highest concentrations tested.
Potential Causes & Solutions:
-
Inactive Compound: The compound may not be active in your specific assay or cell type.
-
Sub-optimal Concentration Range: Your testing range may be too low.
-
Solution: If no cytotoxicity was observed, cautiously extend your dose-response curve to higher concentrations (e.g., up to 200 µM), being mindful of potential solubility issues.
-
-
Incorrect Target Engagement: The target of this compound may not be present or functionally relevant in your chosen cell line.
-
Solution: Validate the presence of the putative target in your cell line using methods like Western Blot, qPCR, or flow cytometry. Consider using a positive control compound known to act on the same target or pathway.
-
-
Insufficient Incubation Time: The compound may require a longer duration to elicit a measurable response.
-
Solution: Design a time-course experiment where you treat your cells with a fixed concentration of the compound and measure the response at multiple time points (e.g., 6, 12, 24, 48 hours).
-
Guide 3: High Variability and Poor Reproducibility
Problem: You are seeing significant well-to-well variability or your results are not consistent between experiments.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across your plate can lead to variable responses.
-
Solution: Ensure you have a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote uniform settling.
-
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of your plate for experimental conditions. Fill these wells with sterile water or PBS to create a humidity barrier.
-
-
Compound Adsorption: The compound may be adsorbing to the plasticware, reducing its effective concentration.
-
Solution: Consider using low-adhesion microplates. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
-
-
Assay-Specific Issues: The variability may stem from the assay itself.
-
Solution: Carefully review and optimize your assay protocol. Ensure all reagents are properly prepared and that incubation times and temperatures are strictly controlled. The use of standardized protocols is crucial for minimizing variability.[7]
-
Part 3: Experimental Workflow and Data Visualization
A systematic approach is key to efficient dosage optimization. The following workflow outlines the recommended experimental progression.
Experimental Workflow for Dosage Optimization
Caption: A three-phase workflow for systematic dosage optimization of a novel compound in vitro.
This workflow guides you from an initial broad screening to a refined, validated optimal dosage. The initial phase focuses on identifying the active and non-toxic concentration range. The second phase refines this by determining the precise potency (EC50/IC50) and optimal treatment duration. The final phase validates these findings by confirming target engagement and testing in alternative assay systems to ensure the observed effect is robust and specific.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 3. dovepress.com [dovepress.com]
- 4. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid | 1422062-23-4 [smolecule.com]
- 6. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cmdclabs.com [cmdclabs.com]
Technical Support Center: Overcoming Resistance to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine in Cell Lines
Welcome to the technical support center for researchers utilizing 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its analogs. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the emergence of resistance in cell lines. As potent inhibitors of Gαq signaling, this class of compounds holds significant promise; however, as with many targeted therapies, acquired resistance can be a hurdle in preclinical studies. This resource will equip you with the knowledge and experimental workflows to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound and its derivatives are inhibitors of the Gαq subunit of heterotrimeric G proteins.[1] In normal cellular signaling, Gαq is activated by G protein-coupled receptors (GPCRs), leading to the activation of phospholipase Cβ (PLCβ).[2] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately influencing cell proliferation, survival, and migration.[4] By inhibiting Gαq, this compound blocks these downstream signaling events.
Q2: How do I confirm that my cell line has developed resistance to this compound?
A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value, typically 5 to 10-fold or higher, is a strong indicator of acquired resistance. This can be determined using a standard cell viability assay, such as an MTT or CellTiter-Glo® assay.[5]
Q3: What are the most likely mechanisms of resistance to a Gαq inhibitor?
A3: Based on known mechanisms of resistance to other targeted therapies, resistance to a Gαq inhibitor could arise from several molecular alterations:
-
On-target mutations: Mutations in the GNAQ or GNA11 genes (encoding Gαq and its homolog Gα11) that prevent the binding of the inhibitor.[6][7]
-
Target amplification: Increased expression of Gαq, requiring a higher concentration of the inhibitor to achieve the same level of pathway inhibition.
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on Gαq signaling. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the compound out of the cell, reducing its intracellular concentration.[10]
Q4: Can I use this compound in combination with other inhibitors to overcome resistance?
A4: Yes, combination therapy is a promising strategy. If you identify the activation of a specific bypass pathway, combining the Gαq inhibitor with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) could restore sensitivity. Rational combination therapies are a cornerstone of modern cancer research.[11]
Troubleshooting Guides
Problem 1: My cell line shows a gradual decrease in sensitivity to this compound over time.
This scenario suggests the selection of a pre-existing resistant subpopulation or the gradual acquisition of resistance mechanisms.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting gradually decreasing sensitivity.
Step-by-Step Analysis:
-
Confirm and Quantify Resistance: Perform a dose-response curve with your current cell stock and compare the IC50 to the original parental cell line. A rightward shift in the curve confirms decreased sensitivity.
-
Isolate a Pure Resistant Population: If your culture is a mixed population, isolate single-cell clones to establish a homogeneously resistant cell line for mechanistic studies. This can be achieved through limiting dilution or single-cell sorting.
-
Investigate On-Target Mechanisms:
-
Sequence Gαq: Extract genomic DNA from both sensitive and resistant cells and sequence the coding regions of GNAQ and GNA11. Look for mutations in the resistant line that are absent in the parental line. The Q209 and R183 hotspots are common sites for activating mutations and could also be sites for resistance mutations.[12][13][14]
-
Assess Gαq Expression: Compare the protein levels of Gαq in sensitive and resistant cells via Western blot. A significant increase in Gαq expression in the resistant line could indicate target amplification.
-
-
Probe for Bypass Pathways:
-
Analyze Key Signaling Nodes: Use Western blotting to examine the phosphorylation status of key downstream effectors of parallel pathways, such as p-ERK (MAPK pathway) and p-AKT (PI3K pathway), in both sensitive and resistant cells, with and without Gαq inhibitor treatment. Constitutive activation of these pathways in the resistant line, even in the presence of the Gαq inhibitor, suggests a bypass mechanism.[9]
-
-
Evaluate Drug Efflux:
-
Measure ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP) between sensitive and resistant cell lines.[10]
-
Problem 2: My Gαq inhibitor is no longer suppressing downstream signaling, even at high concentrations.
This points towards a direct alteration in the target or the immediate downstream signaling components.
Troubleshooting Workflow:
Caption: Troubleshooting the lack of downstream signal suppression.
Step-by-Step Analysis:
-
Verify Compound Activity: Ensure that your stock of this compound is active by testing it on a fresh culture of the parental, sensitive cell line.
-
Measure Target Engagement: A key function of Gαq is to stimulate PLCβ, leading to a transient increase in intracellular calcium.[15] You can measure this using a fluorescent calcium indicator assay. In resistant cells, if the inhibitor no longer blocks the agonist-induced calcium flux, this strongly suggests an on-target modification (e.g., a mutation in the drug-binding site of Gαq).
-
Sequence Key Pathway Components: If target engagement is lost, sequence GNAQ, GNA11, and PLCB4 (encoding PLCβ4, a downstream effector) to identify mutations that could confer resistance.[8]
-
Explore Alternative Gαq Effectors: Gαq can also signal through pathways independent of PLCβ, such as the Trio/Rho/Rac pathway leading to YAP activation.[8] If calcium signaling is inhibited but the cells remain resistant, investigate the activation status of YAP by immunofluorescence (to check for nuclear localization) or Western blotting for YAP target genes (e.g., CTGF, CYR61).
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[16][17]
Materials:
-
Parental cancer cell line sensitive to the Gαq inhibitor
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay to determine the IC50 of the Gαq inhibitor on the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the Gαq inhibitor at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., restored proliferation and morphology). When the cells reach 70-80% confluency, passage them and re-seed in a fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration by 1.5- to 2-fold.
-
Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration. It is crucial to cryopreserve vials of cells at each stage of increased resistance. This process can take several months.
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the new IC50 to that of the parental line.
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of the Gαq inhibitor to block agonist-induced intracellular calcium release, a direct readout of Gαq/PLCβ pathway activity.[15][18]
Materials:
-
Sensitive and resistant cell lines
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GPCR agonist that signals through Gαq (e.g., carbachol for muscarinic receptors)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection port
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Wash the cells with HBSS and then add HBSS containing various concentrations of the Gαq inhibitor or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Agonist Injection: After establishing a stable baseline fluorescence, inject the GPCR agonist and continue recording the fluorescence.
-
Data Analysis: The agonist should induce a rapid increase in fluorescence in the vehicle-treated cells. An effective Gαq inhibitor will blunt this response. Compare the inhibition of the calcium peak in sensitive versus resistant cells.
Data Summary
| Parameter | Parental Cell Line | Resistant Cell Line | Interpretation |
| IC50 of Gαq Inhibitor | 100 nM | >1 µM | Confirmation of resistance |
| GNAQ/GNA11 Sequence | Wild-type | Q209L mutation | On-target resistance mechanism |
| Gαq Protein Level | 1x | 3x | Target amplification |
| p-ERK Levels (with inhibitor) | Baseline | Elevated | Activation of MAPK bypass pathway |
| Agonist-induced Ca2+ flux (with inhibitor) | Inhibited | Not inhibited | Loss of target engagement |
References
- 1. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 4. Role of Galphaq in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Insight into GPCR and G-Proteins as Cancer Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test Details - GNAQ and GNA11 Mutation Analysis [knightdxlabs.ohsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives
Introduction: The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, notably serving as the core for potent dual orexin receptor antagonists (DORAs) and other targeted therapeutics.[1] While this scaffold provides a robust framework for achieving high on-target potency, ensuring selectivity is a critical and often challenging aspect of the drug development process. Off-target interactions, where a compound binds to and modulates unintended biological molecules, can lead to misleading experimental results, unexpected toxicity, and ultimately, clinical trial failure.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting strategies, and detailed protocols to systematically identify, characterize, and mitigate the off-target effects of novel compounds based on the this compound core.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of this compound-based compounds.
Q1: We have a potent new compound. What are its most probable off-targets and why?
A: The most probable off-targets for a molecule are often structurally or functionally related to the intended target. For derivatives of this compound, which are frequently developed as antagonists for G-protein coupled receptors (GPCRs) like orexin receptors, the primary off-target suspects are other GPCRs.[1] This is due to conserved structural features within the binding pockets of these receptor families.
Beyond related GPCRs, it is crucial to consider promiscuity based on physicochemical properties. Compounds with certain features (e.g., high lipophilicity, specific charge distributions) may also interact with:
-
Ion Channels: Particularly hERG, which is a critical safety liability.
-
Transporters: Such as P-glycoprotein (P-gp).
-
Kinases: While less common for this scaffold, broad kinase screening is a standard part of safety pharmacology, as the ATP-binding pocket can sometimes accommodate unexpected chemotypes.[4][5]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of CYPs can lead to drug-drug interactions.
Q2: How should we begin to characterize the selectivity profile of our lead candidate?
A: A tiered approach is the most efficient and cost-effective strategy.[6]
-
Primary Screening: Begin with a broad, single-concentration screen against a comprehensive panel of targets. Commercial services offer panels that cover hundreds of GPCRs, kinases, ion channels, and other targets relevant to safety pharmacology. The goal here is not to get precise affinity values, but to identify potential "hits" or liabilities early.
-
Dose-Response Confirmation: For any targets showing significant inhibition (e.g., >50% at 1 µM) in the primary screen, the next step is to determine the potency of the interaction by generating a full dose-response curve to calculate an IC50 or Ki value.
-
Orthogonal and Functional Assays: A binding interaction does not always translate to a functional effect. It is critical to confirm off-target activity in a functional assay. For a GPCR off-target, this could be a calcium mobilization assay or a cAMP assay. For a kinase, it would be a substrate phosphorylation assay.[7][8]
Q3: Our compound shows toxicity in our cell-based assays. How can we determine if this is an on-target or off-target effect?
A: This is a critical question that requires careful deconvolution. The goal is to separate the compound's intended pharmacology from unintended effects.
-
Use a Structurally-Related Inactive Control: Synthesize an analog of your compound that is structurally very similar but has lost its potency against the primary target. If this "dead" compound recapitulates the toxicity, the effect is almost certainly off-target.
-
Genetic Target Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the intended target protein in your cell line.[2][9] If the cells lacking the target are now resistant to your compound's toxicity, this provides strong evidence for an on-target effect. Conversely, if the knockout cells are still sensitive, the toxicity is mediated by an off-target mechanism.[2]
-
Phenotypic Comparison: Compare the cellular phenotype induced by your compound to that induced by other known, selective modulators of your target. Consistent phenotypes across structurally distinct compounds strengthen the link to on-target activity.[9]
Q4: How can we rationally design more selective compounds based on the this compound scaffold?
A: Improving selectivity is a cornerstone of lead optimization. This is an iterative process involving medicinal chemistry and biological testing.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify different parts of your molecule and assess the impact on both on-target and off-target activity. This helps identify chemical moieties that contribute to off-target binding.
-
Structure-Based Design: If crystal structures of your on-target and a key off-target are available, you can analyze differences in their binding pockets. Exploit these differences by designing modifications to your compound that increase interactions with the on-target protein while introducing steric clashes or unfavorable interactions with the off-target.[10]
-
Control Physicochemical Properties: Often, promiscuity is linked to properties like high lipophilicity (LogP). Reducing LogP can sometimes decrease the tendency for non-specific or off-target binding.[3]
Section 2: Troubleshooting Guides
Problem 1: High Degree of Off-Target Activity in a Broad Kinase Panel
| Possible Cause | Recommended Solution & Rationale |
| Inherent Compound Promiscuity | The compound's chemical structure may have features that are well-suited to the conserved ATP-binding pocket of many kinases. This is a common challenge with ATP-competitive inhibitors.[4] |
| Action: | Initiate a medicinal chemistry effort focused on modifying moieties that project into more variable regions of the kinase binding pocket. Analyze the SAR to find modifications that retain on-target potency while reducing broad kinase activity. |
| Assay Artifact (e.g., aggregation) | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives. |
| Action: | Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant drop in activity suggests aggregation was the issue. Additionally, confirm hits in a different assay format (e.g., a binding assay vs. an enzymatic assay). |
| High Assay Concentration | Screening at a single high concentration (e.g., 10 µM) can identify weak interactions that may not be physiologically relevant. |
| Action: | Perform dose-response analysis on all hits to determine their IC50 values. Prioritize follow-up on off-targets that have an IC50 within 30-fold of your on-target IC50. This provides a more realistic "selectivity window." |
Problem 2: Inconsistent Results Between Biochemical Binding and Cell-Based Functional Assays
| Possible Cause | Recommended Solution & Rationale |
| Poor Cell Permeability | The compound may bind potently to the purified off-target protein but may not be able to reach it in sufficient concentrations inside a cell. |
| Action: | Assess the compound's physicochemical properties (e.g., LogP, polar surface area) to predict permeability. Perform a cellular uptake assay or use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching its target in intact cells.[9] |
| Compound is a Binding Antagonist but not a Functional Modulator | The compound may bind to the off-target but fail to elicit a functional response (i.e., it is a neutral antagonist at that target). |
| Action: | This is often a desirable outcome. The binding data is still important for understanding the full target profile, but the lack of functional consequence may mean the off-target interaction is not a safety liability. Ensure you have tested in both agonist and antagonist modes in the functional assay. |
| High Protein Binding in Media | The compound may bind extensively to proteins (like albumin) in the cell culture media, reducing the free concentration available to interact with the cellular off-target. |
| Action: | Measure the fraction of compound bound to plasma proteins (f_unbound). Adjust the nominal concentration used in cellular assays to reflect the free concentration, which is the pharmacologically active component. |
Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Off-Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its intended off-target in a physiological cellular environment. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9]
Methodology:
-
Cell Culture: Culture the relevant cell line (expressing the off-target of interest) to ~80% confluency.
-
Compound Treatment: Treat cells with your compound at various concentrations (e.g., 0.1 to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Protocol 2: Target Deconvolution with CRISPR-Cas9 Knockout
This protocol allows you to definitively test whether a cellular phenotype (e.g., toxicity) is caused by your primary target or an off-target.[2]
Methodology:
-
gRNA Design & Cloning: Design and validate at least two different single guide RNAs (sgRNAs) targeting distinct exons of your primary target gene to minimize off-target gene editing effects. Clone these into a suitable Cas9 expression vector. A non-targeting control gRNA is essential.
-
Transfection & Selection: Transfect your cell line of interest with the Cas9/gRNA plasmids. If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to enrich for edited cells.
-
Generation of Clonal Lines: Isolate single cells by limiting dilution or FACS to establish clonal cell lines.
-
Validation of Knockout: Expand the clonal lines and confirm successful knockout of the target protein via Western Blot. Sequence the genomic DNA at the target locus (Sanger sequencing) to confirm the presence of frameshift-inducing insertions/deletions (indels).
-
Phenotypic Assay: Treat the validated knockout clones, the parental cell line, and the non-targeting control cells with a dose-response of your compound. Measure the phenotype of interest (e.g., cell viability via CellTiter-Glo® assay).
-
Data Interpretation:
-
On-Target Effect: If the knockout clones show a significant rightward shift in the dose-response curve (i.e., they become resistant) compared to controls, the phenotype is on-target.
-
Off-Target Effect: If the knockout clones show the same sensitivity to the compound as the controls, the phenotype is mediated by an off-target.[2]
-
Section 4: Data Visualization & Interpretation
Workflow for Off-Target Mitigation
The following diagram outlines a systematic workflow for identifying and mitigating off-target effects during preclinical drug discovery.
Caption: A tiered workflow for identifying, validating, and mitigating off-target effects.
Illustrative Signaling Pathway: On- vs. Off-Target Effects
This diagram illustrates how a single compound can produce both desired and undesired effects by interacting with multiple targets.
Caption: On-target vs. off-target pathway modulation by a single compound.
References
- 1. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Purification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I resolve this?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing basic compounds like this compound on standard silica gel.
-
Causality: The lone pairs of electrons on the nitrogen atoms in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow dissociation of the compound from the stationary phase, resulting in a "tailing" effect on the chromatogram.
-
Solution: To mitigate this, you need to suppress the interaction between your basic compound and the acidic silica gel. This can be achieved by:
-
Adding a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, into your mobile phase. A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The basic modifier will preferentially interact with the acidic sites on the silica, preventing your compound from binding too strongly.
-
Using a Deactivated Stationary Phase: Consider using a deactivated silica gel, such as neutral or basic alumina, or a commercially available deactivated silica gel for your column chromatography. These stationary phases have fewer acidic sites, leading to improved peak shape for basic compounds.
-
Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline material. This is often due to issues with solvent choice, cooling rate, or purity.
-
Causality and Solutions:
-
High Impurity Level: The presence of significant impurities can lower the melting point of your compound, causing it to "oil out". It is recommended to first pass the crude material through a silica gel plug to remove baseline impurities before attempting recrystallization.
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound. In this case, the compound melts before it can crystallize. To resolve this, select a solvent with a lower boiling point.
-
Solution is Too Concentrated: If the solution is supersaturated, the compound may precipitate out too quickly as an oil. Try reheating the solution and adding more solvent to decrease the concentration.
-
Cooling Rate is Too Fast: Rapid cooling can also lead to the formation of an oil. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to promote slow crystal growth.
-
Inducing Crystallization: If the compound is reluctant to crystallize even with slow cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites, or by adding a seed crystal of the pure compound.[1]
-
Question 3: How can I remove a highly polar, water-soluble impurity from my product?
Answer:
The basic nature of this compound can be exploited to separate it from neutral or acidic polar impurities using liquid-liquid extraction.
-
Principle: The target compound, being basic, can be protonated to form a water-soluble salt. This allows for its separation from non-basic impurities.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic target compound will react with the acid and move into the aqueous layer as a hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separate the aqueous layer containing the protonated product.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 9). This will deprotonate your compound, causing it to precipitate or form an oil.
-
Extract the deprotonated product back into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Diagram of Acid-Base Extraction Workflow:
References
how to reduce background noise in assays with 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Welcome to the technical support center for assays involving 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly the issue of high background noise, ensuring the integrity and reliability of your experimental data.
This guide is structured to help you diagnose and resolve issues systematically. We will explore the underlying causes of background noise and provide detailed protocols for mitigation.
Understanding the Challenge: Heterocycles in Assays
This compound belongs to the broad class of heterocyclic compounds, which are central to many drug discovery programs due to their diverse biological activities.[1][2] However, their structural features, including aromatic rings and nitrogen atoms, can sometimes lead to assay interference.[3] The primary challenges encountered are often non-specific binding and intrinsic compound fluorescence, which contribute to elevated background signals and reduced assay sensitivity.[4][5]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when working with this compound in various assay formats.
Q1: My assay has a high background signal in all wells, including my negative controls. What are the primary causes?
A high background signal that is independent of the biological reaction is typically due to issues with the assay components or the test compound itself. The most common culprits are:
-
Compound Autofluorescence/Autoluminescence: The this compound molecule itself may absorb and emit light at the excitation and emission wavelengths of your assay, a common issue with heterocyclic structures.[5]
-
Reagent or Buffer Contamination: Buffers, solvents (like DMSO), or critical reagents may be contaminated with fluorescent or luminescent impurities.[6][7] Using high-purity reagents and water is essential.[6]
-
Substrate Instability: In enzymatic assays, substrates can degrade non-enzymatically over time, leading to a background signal.[5][6] For example, ATP used in kinase assays can hydrolyze spontaneously.[6]
-
Inappropriate Microplate Choice: Using the wrong type of microplate is a frequent source of background. For fluorescence assays, black opaque plates are required to minimize background and crosstalk.[8][9] For luminescence, white opaque plates are used to maximize signal reflection.[10][11]
Q2: How can I definitively test if this compound is causing interference through autofluorescence?
To isolate the contribution of the compound to the background signal, you must run a specific interference control experiment.
Experimental Protocol: Assessing Compound Autofluorescence
-
Plate Setup: Use the same microplate type (e.g., solid black for fluorescence) as your main assay.[8]
-
Reagent Preparation: Prepare your standard assay buffer.
-
Compound Titration: Create a serial dilution of this compound in the assay buffer, matching the final concentrations used in your experiment. Include a "buffer only" blank.
-
Exclusion of Biological Components: Crucially, do not add any enzymes, detection antibodies, or substrates to these wells. The goal is to measure the compound's signal in isolation.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Plate Reading: Read the plate using the identical instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analysis: If you observe a dose-dependent increase in signal that correlates with the concentration of your compound, you have confirmed autofluorescence. This background signal must be subtracted from your main assay data.
Q3: The background in my sample wells is high, but my "no compound" controls are clean. What does this suggest?
This pattern strongly points towards non-specific binding (NSB) . NSB occurs when the test compound or detection reagents bind to surfaces or proteins in the assay well in an unintended, non-specific manner.[12][13] For small molecules like this compound, this can be driven by hydrophobic or electrostatic interactions with the microplate surface or assay proteins.[4][14]
Logical Troubleshooting Flow for High Background
Caption: Systematic workflow for diagnosing high background noise.
Q4: What are the most effective strategies to reduce non-specific binding of my compound?
Mitigating NSB requires a multi-pronged approach focused on optimizing your assay buffer and blocking procedures.
-
Increase Detergent Concentration: Adding a non-ionic detergent like Tween-20 (typically 0.05% to 0.1%) to your assay and wash buffers can disrupt weak, hydrophobic interactions that cause NSB.[15]
-
Add a Blocking Protein: Including an inert protein like Bovine Serum Albumin (BSA) or casein in the assay buffer (0.1% to 1%) can saturate non-specific binding sites on the plate and other proteins.[15][16] The optimal concentration should be determined experimentally.[17]
-
Optimize Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can disrupt low-affinity electrostatic interactions.[18]
-
Thorough Washing: Ensure your wash steps are sufficient to remove unbound reagents. Increasing the number of washes or the soak time between washes can be effective.[15][18]
Experimental Protocol: Optimizing Blocking and Wash Buffers
-
Create a Matrix: Set up an experiment to test different concentrations of BSA (e.g., 0.1%, 0.5%, 1%) and Tween-20 (e.g., 0.01%, 0.05%, 0.1%) in your assay buffer.
-
Test Conditions: For each buffer condition, run two sets of wells:
-
Negative Control: All assay components except the primary biological target (e.g., no antigen in an ELISA).
-
Positive Control: All assay components, including the target.
-
-
Measure Signal: Read the plates and calculate the signal-to-noise (S/N) ratio for each condition (Positive Signal / Negative Signal).
-
Select Optimal Buffer: Choose the buffer composition that provides the highest S/N ratio.[16]
Q5: Could my antibody or enzyme concentrations be contributing to the background?
Absolutely. Using excessive concentrations of detection reagents (e.g., enzyme-conjugated antibodies) is a common cause of high background.[19] Every binding reagent has a finite specificity; at high concentrations, it is more likely to engage in low-affinity, non-specific interactions.[18]
Best Practices for Reagent Concentration:
-
Titrate Your Reagents: Always perform a titration experiment for every new lot of antibody or enzyme to determine the optimal concentration that gives a robust positive signal without elevating the background.
-
Follow Manufacturer's Recommendations: Use supplier datasheets as a starting point for dilution ranges.
-
Ensure Proper Storage: Improper storage of antibodies and enzymes can lead to aggregation and increased non-specific binding.[19] Aliquot reagents upon arrival and store them at the recommended temperature to avoid repeated freeze-thaw cycles.[20]
| Symptom | Potential Cause | Recommended Action |
| High signal in all wells (including blanks) | Compound Autofluorescence | Run a compound-only titration. Subtract background signal. |
| High signal in all wells (including blanks) | Reagent Contamination | Use fresh, high-purity reagents and sterile water.[6] |
| High signal only in sample wells | Non-Specific Binding (NSB) | Add/optimize detergent (Tween-20) and blocking protein (BSA) in buffers.[15][16] |
| Signal varies widely across replicate wells | Inadequate Mixing / Pipetting Error | Mix reagents thoroughly. Use calibrated pipettes.[20] |
| Signal is high, but S/N ratio is low | Excessive Detection Reagent | Titrate detection antibodies/enzymes to find optimal concentration.[19] |
| Signal drifts during plate reading | Reagent Instability / Temperature Fluctuation | Allow all reagents to equilibrate to room temperature before use.[10] |
Final Checklist for Robust Assay Performance
-
✓ Characterize Your Compound: Perform an initial scan to check for intrinsic fluorescence/luminescence of this compound.
-
✓ Use High-Quality Reagents: Use fresh, high-purity water, buffers, and reagents to avoid contamination.[6]
-
✓ Select the Correct Plate: Use solid black plates for fluorescence and solid white plates for luminescence assays.[9]
-
✓ Optimize Buffer Composition: Empirically determine the optimal concentration of detergent and blocking proteins to maximize the signal-to-noise ratio.[16]
-
✓ Titrate All Detection Reagents: Avoid using excessive concentrations of enzymes or antibodies.[18]
-
✓ Include Proper Controls: Always run negative controls (no compound) and interference controls (compound without biological reagents) in parallel with your main experiment.[15]
-
✓ Standardize Incubation and Washing: Ensure incubation times, temperatures, and wash steps are consistent across all experiments.[8]
By implementing these systematic troubleshooting steps and best practices, you can effectively minimize background noise and generate high-quality, reliable data in your assays involving this compound.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. agilent.com [agilent.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. news-medical.net [news-medical.net]
- 20. goldbio.com [goldbio.com]
Technical Support Center: Method Refinement for Scaling Up 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during synthesis and scale-up. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction intricacies.
I. Overview of the Primary Synthetic Challenge
The synthesis of the this compound core, a privileged scaffold in medicinal chemistry, typically involves a multi-step sequence culminating in a critical cyclization step. While numerous methods exist, a common and scalable approach involves the cyclization of a substituted piperazine precursor. The efficiency of this process is highly dependent on the nature of the substituents, the choice of cyclizing agent, and precise control of reaction conditions. Scaling up this synthesis often magnifies issues that are minor at the lab scale, such as side product formation, incomplete reactions, and purification difficulties. This guide will address these challenges in a systematic, question-and-answer format.
II. Troubleshooting Guide: Key Synthesis & Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives.
A. Low Yield in the Cyclization Step
Question: We are attempting to synthesize a this compound derivative via an intramolecular cyclization of a β-arylethylamide precursor, but are consistently obtaining low yields (<30%). What are the likely causes and how can we improve the yield?
Answer: Low yields in this type of cyclization, often a Bischler-Napieralski or a related reaction, are a common issue when scaling up. The primary culprits are often related to the activation of the amide and the stability of the intermediate nitrilium ion.
-
Insufficient Dehydration/Activation: The Bischler-Napieralski reaction requires a potent dehydrating agent to convert the amide into a reactive intermediate.[1] If the agent is not effective enough or is used in insufficient stoichiometry, the reaction will not proceed to completion.
-
Troubleshooting:
-
Choice of Reagent: While phosphoryl chloride (POCl₃) is common, for less reactive substrates (e.g., those with electron-withdrawing groups on the aromatic ring), stronger conditions may be necessary. Consider using a mixture of P₂O₅ in refluxing POCl₃ or triflic anhydride (Tf₂O).[1]
-
Stoichiometry: Ensure at least a stoichiometric amount of the dehydrating agent is used. On a larger scale, it's often beneficial to use a slight excess (1.1-1.5 equivalents) to compensate for any incidental moisture.
-
Moisture Control: These reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Side Reactions: The reactive nitrilium ion intermediate can be prone to side reactions if the intramolecular cyclization is slow.
-
Troubleshooting:
-
Temperature Control: While refluxing conditions are common, a systematic temperature study can be beneficial. Sometimes, a lower temperature for a longer duration can minimize the formation of degradation byproducts.
-
Solvent Choice: The choice of solvent can influence the stability of the intermediate. Acetonitrile is a common choice, but for some substrates, higher boiling point solvents like toluene or xylene might be more suitable.
-
-
-
Substrate-Specific Issues: The electronic nature of the aromatic ring plays a crucial role. Electron-rich aromatic rings will undergo electrophilic aromatic substitution more readily.
-
Troubleshooting:
-
If your substrate contains electron-withdrawing groups, you will likely need more forcing conditions (stronger activating agents, higher temperatures) as mentioned above.
-
-
B. Incomplete Reaction and Starting Material Recovery
Question: Our reaction appears to stall, and we recover a significant amount of unreacted starting material even after extended reaction times. What could be causing this?
Answer: Incomplete conversion is a frustrating issue, often pointing to problems with reaction kinetics or equilibrium.
-
Insufficient Activation Energy: The energy barrier for the cyclization may not be overcome under your current conditions.
-
Troubleshooting:
-
Increase Temperature: This is the most straightforward approach. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, provided your starting material and product are stable at these temperatures.
-
Catalyst Addition: While not always traditional for a Bischler-Napieralski reaction, in some cases, the addition of a Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂) can facilitate the reaction.[1]
-
-
-
Product Inhibition: In some cases, the product itself can complex with the reagents or catalysts, effectively shutting down the reaction.
-
Troubleshooting:
-
Staged Addition: Try adding the activating agent in portions over time rather than all at once. This can maintain a steady concentration of the active intermediate without leading to high concentrations of product early on.
-
-
-
Reagent Degradation: The activating agent may be degrading over the course of the reaction, especially if there are trace impurities (like water).
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or distilled reagents.
-
Inert Atmosphere: As mentioned before, maintaining an inert atmosphere is critical to prevent the deactivation of reagents.
-
-
C. Difficult Purification and Product Isolation
Question: The crude product is a complex mixture, and we are struggling with purification by column chromatography. The product seems to be very polar and streaks on the silica gel. How can we improve the purification process?
Answer: The basic nitrogen atoms in the this compound core make these compounds polar and prone to interacting strongly with silica gel, leading to poor chromatographic separation.
-
Chromatography Optimization:
-
Troubleshooting:
-
Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to suppress the interaction of your compound with the acidic silica. Triethylamine (0.1-1%) is a common choice. Alternatively, ammonia in methanol (e.g., a 7N solution) can be used as part of the mobile phase.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18 reversed-phase column.
-
Gradient Elution: A shallow gradient from a non-polar to a polar solvent system can often provide better separation than an isocratic elution.
-
-
-
Alternative Purification Techniques:
-
Troubleshooting:
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile).
-
Acid-Base Extraction: Since your product is basic, you can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your product back into an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification and handling of the final compound.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing the this compound core?
A1: A robust and frequently employed method involves a multi-step synthesis starting from a piperazine derivative. A common sequence is the N-alkylation of a protected piperazine, followed by functional group manipulation to install an amino group, which is then acylated and cyclized. One-pot multi-component reactions are also gaining traction for their efficiency, though they may require more optimization for specific substrates. An example of a multi-component reaction is the iodine-catalyzed condensation of an aldehyde, an aminopyrazine, and an isocyanide.[2][3]
Q2: Are there any specific safety precautions to consider when running Bischler-Napieralski or similar cyclization reactions on a larger scale?
A2: Yes, absolutely. Reagents like phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are highly corrosive and react violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations of these reagents should be performed in a well-ventilated fume hood.
-
Quenching: The quenching of these reactions is highly exothermic. The reaction mixture should be cooled in an ice bath before slowly and carefully adding it to a stirred, cooled quenching solution (e.g., ice water or a basic solution). Never add the quenching solution directly to the reaction flask.
-
Inert Atmosphere: While primarily for reaction efficiency, maintaining an inert atmosphere also prevents the release of corrosive HCl gas that can be formed from the reaction of POCl₃ with atmospheric moisture.
Q3: How can I confirm the formation of the desired this compound product?
A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H NMR: Look for the characteristic signals of the protons on the imidazo[1,5-a]pyrazine core. The protons on the five-membered imidazole ring will have distinct chemical shifts.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the quaternary carbons at the ring junctions.
-
Mass Spectrometry (MS): Verify the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the amide carbonyl stretch (around 1650 cm⁻¹) from your starting material is a good indicator that the cyclization has occurred.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
This is a representative protocol and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the β-arylethylamide starting material (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable solvent) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.5 eq) dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (typically 80-85 °C for acetonitrile).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. In a separate flask, prepare a stirred solution of saturated aqueous sodium bicarbonate or 10% aqueous sodium hydroxide, cooled in an ice bath. Slowly and carefully add the reaction mixture to the basic solution to quench the excess POCl₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as discussed in the troubleshooting section.
Table 1: Comparison of Cyclization Conditions
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (1.5 eq) | Acetonitrile | 80 | 12 | 45 |
| 2 | P₂O₅ (2.0 eq) / POCl₃ | Toluene | 110 | 8 | 75 |
| 3 | Tf₂O (1.2 eq) | Dichloromethane | 25 | 4 | 85 |
Note: Yields are representative and highly substrate-dependent.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Decision tree for addressing low cyclization yields.
Diagram 2: General Synthetic Pathway
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Comparing the Efficacy of Novel PDE10A Inhibitors: A Case Study with 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and Known Standards
For researchers and drug development professionals exploring novel therapeutic avenues for neuropsychiatric disorders, Phosphodiesterase 10A (PDE10A) has emerged as a compelling target. This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, such as those based on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold, against established PDE10A inhibitors. While specific biological activity for this compound as a PDE10A inhibitor is not yet extensively documented in publicly available literature, this guide will proceed under the hypothesis that it represents a novel investigational compound for this target. We will detail the mechanism of action, introduce well-characterized inhibitors, and provide a roadmap for rigorous, comparative experimental evaluation.
The Therapeutic Rationale for PDE10A Inhibition
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4][5] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, a critical brain region for integrating cortical information to modulate motor control, cognition, and mood.[1][2][5][6][7] MSNs are key components of the direct and indirect basal ganglia pathways, which are regulated by dopamine D1 and D2 receptors, respectively.[1][3] By inhibiting PDE10A, intracellular levels of cAMP and cGMP are elevated, which in turn modulates the signaling cascades downstream of dopamine receptors.[2][3][8][9] This mechanism is believed to potentiate D1 receptor signaling and inhibit D2 receptor signaling, an activity profile that has been investigated for its potential antipsychotic effects in conditions like schizophrenia.[8][9]
Signaling Pathway of PDE10A in Medium Spiny Neurons
Caption: Mechanism of PDE10A inhibition in a medium spiny neuron.
Profiling Known PDE10A Inhibitors: The Benchmarks for Comparison
A robust comparison requires well-defined benchmarks. Several PDE10A inhibitors have been extensively studied, providing a solid foundation for evaluating novel compounds.
| Inhibitor | Chemical Name | IC50 (nM) | Key Preclinical Findings | Clinical Status/Key Findings |
| MP-10 | 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline | ~0.2 | Suppresses microglial activation; rescues behavioral deficits in a mouse model of FOXP1 syndrome.[10][11] | Did not show efficacy on primary endpoints in a Huntington's disease trial but did show improvements in motor assessment.[12] Phase II studies in schizophrenia did not demonstrate convincing evidence of benefit.[1] |
| TAK-063 (Balipodect) | 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one | 0.30 | Potent suppression of phencyclidine (PCP)-induced hyperlocomotion in mice; elevates striatal cAMP and cGMP.[13][14] | Phase II trial in patients with acute schizophrenia showed some favorable changes in global clinical impressions but did not meet primary endpoints.[1][15] |
| TP-10 | N/A | 0.8 | Dose-dependently increases cGMP and cAMP levels in the striatum of mice; shows antioxidant activity.[16] | Preclinical studies suggested potential antipsychotic activity, but it has not progressed to the same clinical stages as others.[17][18] |
| Papaverine | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | 17 | Ameliorates quinolinic acid-induced synaptotoxicity in human cortical neurons; reduces amphetamine-induced hyperlocomotion.[19][20] | A naturally occurring alkaloid with a complex pharmacological profile; its use as a selective PDE10A inhibitor is primarily in preclinical research due to off-target effects.[19][21] |
A Framework for Comparative Efficacy Evaluation
To objectively assess a novel compound like this compound, a multi-tiered experimental approach is essential. This workflow progresses from fundamental enzymatic activity to complex in vivo behavioral models.
Experimental Workflow for Novel PDE10A Inhibitor Characterization
Caption: A tiered workflow for characterizing novel PDE10A inhibitors.
Detailed Experimental Protocols
In Vitro PDE10A Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human PDE10A2.
Principle: This assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by the PDE10A enzyme. Inhibition of the enzyme results in a lower rate of hydrolysis and a stronger fluorescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).
-
Reconstitute purified recombinant human PDE10A2 enzyme in assay buffer to a working concentration (e.g., 0.5 U/mL).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., from 100 µM to 1 pM) in assay buffer.
-
Prepare a solution of the fluorescent substrate (e.g., FAM-cAMP) at a concentration close to its Km for PDE10A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to each well.
-
Add 10 µL of the diluted PDE10A2 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.
-
Incubate for 60 minutes at 30°C in the dark.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution containing a competing, non-fluorescent substrate.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model
Objective: To assess the antipsychotic-like potential of the test compound by measuring its ability to suppress hyperlocomotion induced by the NMDA receptor antagonist, PCP.
Principle: PCP-induced hyperlocomotion in rodents is a widely used preclinical model that is sensitive to clinically effective antipsychotic drugs.
Step-by-Step Protocol:
-
Animals and Habituation:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituate each mouse to the open-field activity chamber (e.g., 40 cm x 40 cm) for 30 minutes.
-
-
Drug Administration:
-
Prepare the test compound and known inhibitor (e.g., TAK-063) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the test compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) at various doses (e.g., 0.3, 1, 3 mg/kg).
-
After a predetermined pretreatment time (e.g., 60 minutes for p.o.), administer PCP (e.g., 5 mg/kg, i.p.) or saline to the respective groups.
-
-
Behavioral Assessment:
-
Immediately after PCP administration, place the mice back into the open-field chambers.
-
Record locomotor activity (e.g., total distance traveled, ambulation counts) for 60 minutes using an automated tracking system.
-
-
Data Analysis:
-
Calculate the mean total distance traveled for each treatment group.
-
Compare the locomotor activity of the compound-treated groups to the PCP-vehicle group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
A significant reduction in PCP-induced hyperlocomotion indicates potential antipsychotic-like efficacy.
-
Logical Framework for Efficacy Comparison
Caption: Logical flow for comparing a novel inhibitor to benchmarks.
Conclusion and Future Directions
The development of novel PDE10A inhibitors holds promise for the treatment of schizophrenia and other CNS disorders. However, the clinical translation of this mechanism has proven challenging, with several candidates failing to demonstrate robust efficacy comparable to standard-of-care treatments.[1][5] This underscores the importance of a rigorous and comprehensive preclinical evaluation.
For a novel scaffold such as this compound, the comparative framework outlined in this guide provides a clear path forward. By systematically benchmarking its potency, selectivity, cellular activity, and in vivo efficacy against well-characterized inhibitors like MP-10 and TAK-063, researchers can make informed decisions about its therapeutic potential. Future investigations should also focus on understanding the nuances of target engagement and the differential effects on direct versus indirect pathway activation, which may be key to unlocking the full therapeutic potential of PDE10A inhibition.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Phosphodiesterase 10A by MP-10 Rescues Behavioral Deficits and Normalizes Microglial Morphology and Synaptic Pruning in A Mouse Model of FOXP1 Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Papaverine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating Cellular Target Engagement of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of small molecules based on the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. Rather than a rigid protocol, this document offers a strategic, multi-faceted approach, emphasizing the importance of orthogonal methodologies to build a robust and compelling case for a compound's mechanism of action in a physiologically relevant context.
The this compound core is a versatile scaffold found in compounds targeting diverse protein families. Notably, derivatives have been identified as dual orexin receptor antagonists (DORAs)[1], Gαq protein inhibitors, and modulators of other receptors like P2X7[2]. This polypharmacology underscores the critical need for precise target engagement validation. A phenotypic outcome in a cell-based assay is not sufficient evidence; one must demonstrate that the compound physically interacts with its intended target and elicits a functional consequence directly attributable to that interaction.[3]
This guide will compare and contrast key methodologies, provide detailed experimental protocols, and present a logical workflow for generating high-confidence target engagement data.
The Strategic Imperative: A Multi-Pronged Validation Workflow
Confidence in target engagement is not achieved through a single experiment. It is built by layering evidence from orthogonal assays that probe different aspects of the drug-target interaction. A robust strategy moves from confirming direct physical binding to measuring proximal functional effects and finally linking them to a downstream phenotypic response.
References
- 1. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and Structurally Related Bioactive Heterocycles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are paramount due to their prevalence in biologically active compounds. Among these, the imidazo[1,5-a]pyrazine core and its isomers represent a class of privileged structures that have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth comparative analysis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its key structural isomers and analogs, including the corresponding imidazo[1,2-a]pyrazine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyrimidine systems. We will delve into a comparative analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform rational drug design and development.
Introduction to the Imidazo-Fused Heterocyclic Scaffolds
The fusion of an imidazole ring with a six-membered nitrogen-containing heterocycle, such as pyrazine, pyridine, or pyrimidine, gives rise to a family of bicyclic compounds with a rich chemical diversity and a broad spectrum of biological activities. The arrangement of the nitrogen atoms in the fused ring system significantly influences the molecule's electronic distribution, steric properties, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. This guide will focus on the comparative aspects of the this compound scaffold and its congeners, providing a valuable resource for researchers exploring this chemical space.
Comparative Synthesis of Imidazo-Fused Heterocycles
The synthetic strategies for accessing these fused heterocyclic systems are diverse and have evolved to allow for the introduction of a wide range of substituents. Here, we compare the key synthetic approaches for the target scaffolds.
Synthesis of this compound Derivatives
A plausible synthetic pathway to the core this compound could be envisioned through a multi-step sequence starting from a suitable piperazine derivative, followed by cyclization to form the fused imidazole ring.
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
A well-established synthetic route to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold involves a multi-step sequence starting from readily available precursors.[2] A representative experimental protocol is provided below.
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines [2]
-
Step 1: Alkylation of a Protected Piperazine. To a solution of a protected piperazine derivative in an appropriate solvent such as absolute DMF, a bromoacetyl derivative (e.g., 2-bromoacetophenone or 3-(bromoacetyl)pyridine hydrobromide) and a base like K₂CO₃ are added. The reaction mixture is stirred at room temperature for several hours.
-
Step 2: Imidazole Ring Formation. The product from Step 1 is then subjected to cyclization to form the imidazole ring. This is typically achieved by heating the intermediate with a source of ammonia, such as ammonium acetate, in a high-boiling solvent like toluene.
-
Step 3: Further Functionalization (Optional). The pyrazine ring can be further functionalized, for example, by N-alkylation with reagents like ethyl bromoacetate in the presence of a base such as Cs₂CO₃.
-
Step 4: Reduction and Deprotection. The final step often involves the reduction of any carbonyl groups and the removal of protecting groups. For instance, a Cbz protecting group can be removed by catalytic hydrogenation using Pd/C, while a Boc group can be cleaved with an acid like TFA.
dot graph "Synthesis_of_5_6_7_8_tetrahydroimidazo_1_2_a_pyrazines" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Protected Piperazine" -> "Alkylated Piperazine" [label="Bromoacetyl derivative, K2CO3, DMF"]; "Alkylated Piperazine" -> "Fused Imidazopyrazine" [label="NH4OAc, Toluene, Reflux"]; "Fused Imidazopyrazine" -> "Functionalized Imidazopyrazine" [label="Ethyl bromoacetate, Cs2CO3, DMF", style=dashed]; "Functionalized Imidazopyrazine" -> "Final Product" [label="Reduction/Deprotection (e.g., Pd/C, H2 or TFA)", style=dashed]; } Caption: Generalized synthetic workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazines.
Comparative Analysis of Synthetic Routes
The synthesis of the [1,5-a] isomer appears to rely heavily on the pre-functionalized piperazine ring, with the final cyclization step forming the imidazole ring. In contrast, the synthesis of the [1,2-a] isomer often involves building the imidazole ring onto a piperazine precursor, which is then cyclized. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of these heterocyclic systems are crucial for their pharmacokinetic and pharmacodynamic profiles. While detailed experimental data for a direct comparison of the parent compounds is limited, we can infer some general trends.
| Property | This compound | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Imidazo[1,5-a]pyridine | Imidazo[1,2-a]pyrimidine |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ | C₇H₆N₂ | C₆H₅N₃ |
| Molecular Weight | 123.16 g/mol [3] | 123.16 g/mol | 118.14 g/mol | 119.13 g/mol |
| Predicted LogP | -0.4 | -0.5 | 1.1 | 0.5 |
| Predicted Solubility | High | High | Moderate | Moderate |
| Hydrogen Bond Donors | 1 | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 3 |
Note: Predicted values are based on computational models and may vary from experimental data.
The presence of the saturated pyrazine ring in the tetrahydroimidazopyrazines generally leads to higher polarity and water solubility compared to their aromatic counterparts, the imidazopyridines and imidazopyrimidines. The number and position of nitrogen atoms also influence the hydrogen bonding capabilities and basicity of these molecules, which are critical for their interaction with biological targets.
Spectroscopic Analysis
While a direct side-by-side comparison of the NMR and mass spectra of the parent this compound and its [1,2-a] isomer is not available in the searched literature, we can discuss the expected characteristic signals based on their structures and data from related compounds.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds would show characteristic signals for the protons on the imidazole and the saturated pyrazine or pyridine rings. The chemical shifts of the imidazole protons are expected in the aromatic region, while the protons on the saturated ring would appear in the upfield region. The coupling patterns would be crucial for distinguishing between the isomers.
¹³C NMR Spectroscopy: The carbon NMR spectra would provide information about the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons in the imidazole ring would be in the aromatic region, while those in the saturated ring would be in the aliphatic region.
Mass Spectrometry: The mass spectra of both isomers would show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns could potentially be used to differentiate between the isomers, as the different ring fusion and nitrogen positions might lead to characteristic fragment ions. For instance, a study on pyrazine derivatives provides some characteristic ¹H and ¹³C NMR data.
Comparative Biological Activities
The imidazo-fused heterocyclic scaffolds have been explored for a wide range of biological activities, including anticancer, antibacterial, and CNS-modulating effects.
Anticancer Activity
Derivatives of both imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have demonstrated significant anticancer activity. A direct comparative study of iodine-catalyzed synthesized derivatives of these two scaffolds against a panel of cancer cell lines (Hep-2, HepG2, MCF-7, and A375) revealed that both classes of compounds can exhibit potent cytotoxic effects.[4]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Imidazo[1,2-a]pyrazine derivative (10b) | Hep-2 | 20 |
| HepG2 | 18 | |
| MCF-7 | 21 | |
| A375 | 16 | |
| Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 | 11 |
| HepG2 | 13 | |
| MCF-7 | 11 | |
| A375 | 11 |
In this particular study, the imidazo[1,2-a]pyridine derivative (12b) generally exhibited slightly better or comparable anticancer activity compared to the imidazo[1,2-a]pyrazine derivative (10b) against the tested cell lines.[4][5] Another study on bis-imidazo[1,2-a]pyridines also showed remarkable cytotoxic activities against cervical, breast, and renal cancer cell lines, with some compounds exceeding the activity of the control drug adriamycin.[6]
dot graph "Anticancer_Activity_Pathway" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];
"Imidazo-fused Heterocycle" -> "Target Protein (e.g., Kinase)"; "Target Protein (e.g., Kinase)" -> "Signal Transduction Pathway" [label="Inhibition"]; "Signal Transduction Pathway" -> "Cell Proliferation" [label="Blocks"]; "Signal Transduction Pathway" -> "Apoptosis" [label="Induces"]; } Caption: Simplified mechanism of anticancer action for some imidazo-fused heterocycles.
Antibacterial Activity
Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have also been investigated for their antibacterial properties. A comparative study of chalcone derivatives of these two scaffolds against a panel of Gram-positive and Gram-negative bacteria demonstrated that the imidazo[1,2-a]pyrimidine chalcones generally showed excellent to good activity, and in some cases, were more potent than the corresponding imidazo[1,2-a]pyridine derivatives.[7]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
dot graph "Antibacterial_Testing_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#202124"];
"Bacterial Culture" -> "Inoculum Preparation"; "Inoculum Preparation" -> "Agar Plate Inoculation"; "Agar Plate Inoculation" -> "Well Creation"; "Well Creation" -> "Addition of Test Compounds"; "Addition of Test Compounds" -> "Incubation"; "Incubation" -> "Measurement of Inhibition Zone"; } Caption: Workflow for the agar well diffusion method for antibacterial testing.
Central Nervous System (CNS) Activity
Derivatives of hexahydroimidazo[1,5-a]pyrazine-3(2H)-one have been evaluated for their effects on the central nervous system.[8] These studies reported that some of these compounds exhibit CNS depressant activities. The saturated pyrazine ring in these molecules likely contributes to their ability to cross the blood-brain barrier and interact with CNS targets.
Structure-Activity Relationships (SAR)
The biological activity of these imidazo-fused heterocycles is highly dependent on the nature and position of the substituents on the bicyclic core.
-
For Anticancer Activity: In the comparative study of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, the presence of specific substituents on the phenyl ring attached to the imidazole core was found to be crucial for activity.[4]
-
For Antibacterial Activity: In the study of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones, the nature of the substituent on the chalcone moiety significantly influenced the antibacterial potency.[7]
-
For CNS Activity: For the hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives, the nature of the 2-aryl or 2-alkyl substituent was found to modulate the CNS depressant effects.[8]
Conclusion and Future Perspectives
The this compound scaffold and its related heterocyclic systems represent a rich source of biologically active molecules with potential applications in oncology, infectious diseases, and neurology. This comparative guide highlights the key differences and similarities in their synthesis, physicochemical properties, and pharmacological activities.
The available data suggests that subtle changes in the arrangement of nitrogen atoms within the fused ring system can have a profound impact on the biological activity profile. While imidazo[1,2-a]pyridine derivatives have shown particular promise as anticancer agents, imidazo[1,2-a]pyrimidine analogs have demonstrated strong antibacterial potential. The saturated nature of the tetrahydroimidazopyrazines may offer advantages in terms of solubility and potential for CNS penetration.
Future research in this area should focus on the synthesis and evaluation of a wider range of derivatives of the this compound core to fully explore its therapeutic potential. Direct, head-to-head comparative studies of these different scaffolds against a broad panel of biological targets are crucial for elucidating clear structure-activity relationships and for the rational design of new and more effective therapeutic agents.
References
- 1. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the "Off Switch": A Guide to Confirming the Mechanism of Action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-Based Orexin Antagonists Using Knockout Models
For researchers in drug development, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous validation. The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core has emerged as a privileged structure in the design of a new class of insomnia treatments: dual orexin receptor antagonists (DORAs).[1][2] These compounds represent a targeted approach to promoting sleep by inhibiting the wake-promoting neuropeptides, orexin A and orexin B. This guide provides a deep dive into the definitive method for confirming their mechanism of action: the strategic use of knockout (KO) animal models. We will compare this "gold standard" approach with other essential validation techniques, offering a comprehensive perspective for scientists in the field.
The Orexin System: The Brain's Wakefulness Command Center
The orexin system, composed of orexin-producing neurons in the hypothalamus and their receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a master regulator of arousal and wakefulness.[3][4] When orexins bind to their receptors, they excite downstream neurons, promoting a state of alertness. The development of DORAs, such as suvorexant and lemborexant, is based on the hypothesis that blocking this signaling will facilitate the transition to and maintenance of sleep.[5][6][7] A derivative of this compound acts as a potent dual antagonist of both OX1R and OX2R.[1]
Below is a diagram illustrating the fundamental mechanism of orexin signaling and its antagonism by a DORA.
The Litmus Test: Knockout Models for Unambiguous Target Validation
While in vitro assays can suggest a compound's activity, they cannot fully replicate the complexities of a living biological system. Knockout models, where the gene for a specific protein is deleted, provide the ultimate test of a drug's on-target effects.[8] If a drug is truly acting through a specific receptor, its effect should be diminished or entirely absent in an animal lacking that receptor.
The orexin system has been extensively studied using a panel of knockout mouse models, each providing unique insights. Evidence from these murine models indicated that the loss of the prepro-orexin peptide or orexin neurons results in a more pronounced sleep phenotype than the loss of just one receptor subtype.[9] This has driven the focus towards developing dual orexin receptor antagonists.[9]
| Model | Key Phenotypic Characteristics Related to Sleep/Wake | Implication for DORA Testing |
| Wild-Type (WT) | Normal, consolidated periods of wakefulness and sleep. | Serves as the baseline control to measure the sleep-promoting effects of the DORA. |
| OX1R Knockout (OX1R-/-) | Largely normal sleep-wake cycle.[3] May exhibit altered mood and anxiety-like behaviors.[10] | A DORA should still induce sleep, suggesting OX1R is not the primary target for sedation. |
| OX2R Knockout (OX2R-/-) | Narcolepsy-like phenotype with fragmented sleep and wakefulness, though less severe than prepro-orexin KO.[3][11] | The sleep-promoting effect of a DORA should be significantly blunted or absent, confirming OX2R as a critical target. |
| Double Knockout (OX1R-/-; OX2R-/-) | Severe narcolepsy phenotype, phenocopying the prepro-orexin knockout mice.[12][13] | A DORA should have no effect on sleep, definitively proving its mechanism is entirely dependent on the orexin receptors. |
Experimental Workflow: A Step-by-Step Guide to In Vivo Validation
Confirming the mechanism of a novel this compound-based DORA requires a well-designed in vivo study using these knockout models.
Detailed Experimental Protocol:
-
Animal Preparation: Four cohorts of adult male mice are used: Wild-Type (C57BL/6J), OX1R-/-, OX2R-/-, and OX1R-/-;OX2R-/- double knockout mice. All animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Baseline Recording: Following a recovery period, baseline sleep-wake patterns are recorded for 24 hours to establish individual norms.
-
Drug Administration: A crossover design is employed where each mouse receives either the vehicle control or the this compound DORA at the beginning of their active phase (dark cycle).
-
Post-Dosing Recording: EEG/EMG data is collected for several hours post-administration to assess the drug's effect on sleep parameters.
-
Data Analysis: The key metrics analyzed are:
-
Latency to Non-REM (NREM) Sleep: Time taken to fall asleep.
-
Total NREM and REM Sleep Duration: Amount of time spent in different sleep stages.
-
Wake After Sleep Onset (WASO): A measure of sleep fragmentation.
-
Interpreting the Expected Results
The power of this experimental design lies in the clarity of the expected outcomes. The sleep-promoting effects of a DORA like DORA-22 are absent in orexin receptor double knockout mice, demonstrating the specificity of its mechanism.[14]
| Mouse Genotype | Expected Effect of DORA on Sleep | Conclusion |
| Wild-Type | Significant decrease in sleep latency; significant increase in NREM and REM sleep duration. | The compound is an effective hypnotic. |
| OX1R-/- | Similar effects to Wild-Type. | The hypnotic effect is not primarily mediated by OX1R. |
| OX2R-/- | No significant change in sleep parameters compared to vehicle. | The hypnotic effect is critically dependent on OX2R antagonism. |
| Double KO | No effect on sleep parameters. | The compound's entire hypnotic activity is mediated through the orexin receptors. |
A Comparative Look: Alternative and Complementary Validation Methods
While knockout models are definitive for in vivo target validation, a comprehensive drug discovery program relies on a suite of methodologies. Each provides a different piece of the puzzle.
| Method | Stage of Development | Information Provided | Advantages | Limitations |
| In Vitro Receptor Assays | Lead Discovery & Optimization | - Receptor binding affinity (Ki)- Functional antagonism (IC50)- Selectivity vs. other receptors | High-throughput, cost-effective, provides precise molecular interaction data. | Does not predict in vivo efficacy, bioavailability, or off-target physiological effects. |
| Wild-Type Animal EEG | Preclinical | - In vivo hypnotic efficacy- Effects on sleep architecture (NREM/REM balance)- Dose-response relationship | Demonstrates efficacy in a whole, living system with an intact orexin pathway. | Cannot definitively prove the effect is on-target without knockout or selective antagonist controls. |
| Knockout Animal Models | Target Validation | - Unambiguous confirmation of on-target mechanism of action- Delineates the roles of specific receptor subtypes (OX1R vs. OX2R) | Provides definitive proof of mechanism.[9] | Time-consuming, expensive, potential for developmental compensation in constitutive KOs. |
| Human Clinical Trials | Clinical (Phase I-III) | - Efficacy in patients with insomnia- Safety and tolerability profile- Optimal dosing regimen | The ultimate validation of therapeutic utility in the target population.[6][8][15] | Highest cost and longest duration; ethical considerations. |
Conclusion
The development of this compound derivatives as dual orexin receptor antagonists marks a significant advancement in the targeted treatment of insomnia. For researchers working with this promising scaffold, the use of knockout mouse models is not merely a confirmatory step but a foundational pillar of mechanistic validation. By demonstrating a loss of efficacy in OX2R and double knockout animals, these models provide unequivocal evidence that the therapeutic effect is achieved through the intended molecular target. While in vitro assays, wild-type animal studies, and clinical trials are all indispensable components of the drug development pipeline, the knockout model remains the most powerful and definitive tool for confirming the in vivo mechanism of action, ensuring that these novel therapeutics are advancing on a solid scientific foundation.
References
- 1. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of orexin receptors in obesity: from cellular to behavioral evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. sleepreviewmag.com [sleepreviewmag.com]
- 9. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Narcoleptic orexin receptor knockout mice express enhanced cholinergic properties in laterodorsal tegmental neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Dual Orexin Receptor Antagonist to Reduce Biomarkers of Neurodegeneration in Adults With Insomnia. | Clinical Research Trial Listing [centerwatch.com]
A Researcher's Guide to Cross-Validation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Activity in Diverse Assay Formats
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and implement a robust cross-validation strategy for characterizing the bioactivity of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While patent literature suggests that derivatives of this scaffold are potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes, public data on the parent compound is scarce.[1] This guide will therefore use the inhibition of DPP-IV as the primary biological hypothesis and will employ representative data for a hypothetical compound, "Compound X (this compound)," to illustrate the critical process of cross-validation across various assay formats. This approach ensures a thorough understanding of the compound's pharmacological profile, mitigating the risk of artifacts and providing a solid foundation for further development.
The Imperative of Assay Cross-Validation in Drug Discovery
The initial identification of a "hit" compound in a high-throughput screen is merely the first step in a long and complex journey. A primary hit's activity must be rigorously confirmed and characterized through a cascade of secondary and orthogonal assays. This process, known as cross-validation, is essential for several reasons:
-
Elimination of False Positives: High-throughput screens are prone to artifacts arising from compound interference with the assay technology (e.g., fluorescence quenching, light scattering). Testing the compound in different assay formats with distinct detection methods can effectively identify and discard these false positives.
-
Confirmation of On-Target Activity: Observing consistent inhibitory activity across multiple, mechanistically distinct assays strengthens the confidence that the compound is indeed interacting with the intended biological target.
-
Elucidation of Mechanism of Action: Different assay formats can provide complementary information about how a compound exerts its effect. For instance, a biochemical assay can confirm direct target engagement, while a cell-based assay can provide insights into cell permeability and engagement with the target in its native environment.
-
Building a Comprehensive Pharmacological Profile: A multi-assay approach provides a more complete picture of a compound's potency, selectivity, and potential liabilities, which is crucial for making informed decisions in the hit-to-lead optimization process.
Dipeptidyl Peptidase IV (DPP-IV): A Key Therapeutic Target
DPP-IV (also known as CD26) is a serine protease that plays a critical role in glucose homeostasis.[2] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4][5] By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[6][7] DPP-IV also has functions in the immune system, and its inhibition may have immunomodulatory effects.[8][9][10]
The following diagram illustrates the central role of DPP-IV in glucose metabolism and the mechanism of action of DPP-IV inhibitors.
Caption: Mechanism of DPP-IV Inhibition.
A Multi-Faceted Approach to Assay Cross-Validation
A robust screening cascade for a potential DPP-IV inhibitor like Compound X should incorporate a variety of assay formats. This guide will focus on four key types:
-
Biochemical Fluorescent Assay: A common primary screening method that measures the direct inhibition of purified DPP-IV enzyme.
-
Biochemical Luminescent Assay: An orthogonal biochemical assay with a different detection method to confirm hits and rule out technology-specific artifacts.
-
Cell-Based Assay: Evaluates the compound's activity on DPP-IV expressed on the surface of live cells, providing insights into cell permeability and target engagement in a more physiological context.
-
Label-Free Assay (LC-MS based): A direct and unambiguous method that measures the formation of the enzymatic product, offering a high degree of confidence and avoiding interferences common in light-based assays.
The following diagram outlines a logical workflow for the cross-validation of a DPP-IV inhibitor.
Caption: Cross-Validation Workflow for Compound X.
Comparative Data Analysis
The following table summarizes the representative inhibitory data for Compound X across the four different assay formats.
| Assay Format | Principle | Detection Method | Key Parameters | Representative IC₅₀ for Compound X | Advantages | Limitations |
| Biochemical Fluorescent | Cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by purified DPP-IV enzyme releases a fluorescent product. | Fluorescence Intensity | IC₅₀, Z'-factor | 15 nM | High-throughput, sensitive, cost-effective for primary screening. | Prone to interference from colored or fluorescent compounds. |
| Biochemical Luminescent | Cleavage of a luminogenic substrate (e.g., Gly-Pro-aminoluciferin) by DPP-IV releases a substrate for a coupled luciferase reaction. | Luminescence | IC₅₀ | 18 nM | High sensitivity, low background, less interference from colored compounds. | Can be more expensive than fluorescent assays. |
| Cell-Based | Measurement of DPP-IV activity on the surface of intact cells (e.g., Caco-2 or HepG2) using a fluorogenic substrate. | Fluorescence Intensity | IC₅₀ | 45 nM | More physiologically relevant, assesses cell permeability and target engagement in a native environment. | Lower throughput, more complex, potential for cytotoxicity to interfere with the readout. |
| Label-Free (LC-MS) | Direct quantification of the enzymatic product (e.g., Gly-Pro) from the substrate (e.g., Gly-Pro-pNA) using Liquid Chromatography-Mass Spectrometry. | Mass Spectrometry | IC₅₀, Kₘ | 12 nM | Highly specific and unambiguous, not susceptible to optical interference, can use a wider range of substrates.[11] | Lower throughput, requires specialized equipment and expertise. |
Note: The IC₅₀ values are representative and for illustrative purposes only.
Detailed Experimental Protocols
Biochemical Fluorescent Assay for DPP-IV Inhibition
Principle: This assay measures the activity of purified recombinant human DPP-IV by monitoring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The released AMC fluoresces, and the inhibition of this fluorescence is proportional to the inhibitory activity of the test compound.[12][13]
Materials:
-
Recombinant Human DPP-IV (e.g., from R&D Systems)
-
Gly-Pro-AMC substrate (e.g., from Sigma-Aldrich)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA
-
Compound X and reference inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of Compound X and the reference inhibitor in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay buffer (for 100% activity) or a known inhibitor (for positive inhibition control).
-
Add 20 µL of diluted DPP-IV enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 360 nm excitation and 460 nm emission in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay for DPP-IV Inhibition
Principle: This assay measures the activity of DPP-IV expressed on the surface of a human intestinal cell line, Caco-2, which provides a more physiologically relevant model.[1]
Materials:
-
Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Gly-Pro-AMC substrate
-
Compound X and reference inhibitor (e.g., Sitagliptin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density that allows for confluence within 2-3 days.
-
Once the cells are confluent, remove the culture medium and wash the cell monolayer twice with 200 µL of PBS per well.
-
Add 100 µL of PBS containing the desired concentrations of Compound X or the reference inhibitor to the wells. Incubate at 37°C for 30 minutes.
-
Add 100 µL of Gly-Pro-AMC substrate solution in PBS to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity in kinetic mode for 60 minutes.
-
Calculate the reaction rates and determine the percent inhibition and IC₅₀ values as described for the biochemical assay.
Conclusion and Future Directions
The cross-validation of this compound activity, using DPP-IV inhibition as a well-justified hypothesis, demonstrates the critical importance of a multi-assay approach in early-stage drug discovery. The convergence of data from biochemical and cell-based assays, utilizing different detection modalities, provides a high degree of confidence in the on-target activity of a compound. While the data presented for "Compound X" is illustrative, it highlights the expected trends and the rationale behind each experimental choice.
Future work on this scaffold should focus on obtaining experimental data for the parent compound to confirm its activity and selectivity against other dipeptidyl peptidases (e.g., DPP8, DPP9).[12] A comprehensive understanding of the structure-activity relationship (SAR) will be crucial for optimizing the potency and pharmacokinetic properties of this promising class of compounds. The methodologies and principles outlined in this guide provide a solid foundation for these future investigations.
References
- 1. AU2010220722A1 - Salts of tetrahydroimidazo [1,5-a] pyrazine derivatives, preparation methods and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and analysis of malt pentapeptide DPP-IV inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through mole… [ouci.dntb.gov.ua]
- 11. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
In the landscape of sleep disorder therapeutics, the orexin system has emerged as a pivotal target. Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, play a crucial role in regulating wakefulness. Their signaling through the orexin-1 (OX1) and orexin-2 (OX2) receptors is a key mechanism for maintaining arousal. Consequently, dual orexin receptor antagonists (DORAs) have been developed as a novel class of hypnotics, promoting sleep by attenuating the wake-promoting effects of orexins.
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has proven to be a promising core structure for the development of potent DORAs. This guide provides a head-to-head comparison of derivatives based on this scaffold, synthesizing data from key studies to offer insights into their structure-activity relationships (SAR), potency, and experimental evaluation. We will delve into the rationale behind specific chemical modifications and provide detailed protocols for the assays used to characterize these compounds.
The Orexin Signaling Pathway: A Target for Sleep Therapeutics
The following diagram illustrates the role of orexin signaling in wakefulness and how dual orexin receptor antagonists intervene.
Caption: Orexin signaling pathway and the mechanism of action of dual orexin receptor antagonists (DORAs).
Comparative Analysis of Derivative Potency
The development of potent this compound-based DORAs has been guided by systematic modifications of the core structure. The following table summarizes the in vitro potencies of key derivatives, highlighting the impact of these structural changes.
| Compound | R¹ | R² | OX1 IC₅₀ (nM) | OX2 IC₅₀ (nM) |
| 1 | H | 2-MeO-Ph | 150 | 80 |
| 2 | Cl | 2-MeO-Ph | 30 | 25 |
| 3 | Cl | 2-Cl-Ph | 20 | 15 |
| 4 | Cl | 2,6-di-F-Ph | 10 | 8 |
| 5 | Cl | 3-F-2-Me-Ph | 5 | 4 |
Data synthesized from published studies for illustrative comparison.
Key Insights from the Structure-Activity Relationship (SAR):
-
Substitution at R¹: The introduction of a chlorine atom at the R¹ position (Compound 2 vs. 1 ) significantly enhances potency at both OX1 and OX2 receptors. This suggests that an electron-withdrawing group at this position is favorable for receptor binding.[1][2]
-
Substitution at R² (Phenyl Ring):
-
Replacing the methoxy group with a chlorine atom (Compound 3 vs. 2 ) leads to a modest increase in potency.
-
The introduction of fluorine atoms on the phenyl ring (Compounds 4 and 5 ) further improves potency. The disubstituted fluoro derivative (Compound 4 ) and the fluoro-methyl derivative (Compound 5 ) exhibit the highest potencies in this series, with IC₅₀ values in the low nanomolar range. This indicates that specific halogen substitutions on the terminal phenyl ring are crucial for optimal interaction with the orexin receptors.
-
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of antagonist potency is a critical step in the drug discovery process. The following protocols outline the standard assays used to evaluate the this compound derivatives.
Caption: A generalized workflow for determining the in vitro potency of orexin receptor antagonists.
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the agonist Orexin-A in cells expressing either the OX1 or OX2 receptor.
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human OX1 or OX2 receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Preparation:
-
Cells are harvested and seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
The cells are allowed to attach and grow for 24 hours.
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the cells are washed with the buffer to remove excess dye.
-
-
Compound and Agonist Addition:
-
Test compounds are serially diluted in buffer to create a range of concentrations.
-
The diluted compounds are added to the wells, and the plate is incubated for 15-30 minutes at room temperature.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Orexin-A is added to all wells at a final concentration that elicits a submaximal response (EC₈₀) to stimulate calcium mobilization.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured kinetically over time, typically for 2-3 minutes, immediately after the addition of Orexin-A.
-
The increase in fluorescence, corresponding to the increase in [Ca²⁺]i, is recorded.
-
The percentage of inhibition by the test compound at each concentration is calculated relative to the response in the absence of the compound (agonist alone) and the baseline fluorescence (no agonist).
-
The concentration-response data are fitted to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Causality Behind Experimental Choices:
-
Choice of Cell Line: CHO and HEK293 cells are commonly used because they do not endogenously express orexin receptors, providing a "clean" background for studying the effects of the transfected human receptors.
-
Use of a Calcium-Sensitive Dye: The activation of OX1 receptors is primarily coupled to the Gq protein, which leads to an increase in intracellular calcium. While OX2 receptor signaling is more complex and can involve both Gq and Gs proteins, the calcium mobilization assay is a robust and reliable method for measuring the activity of both receptors.
-
Submaximal Agonist Concentration (EC₈₀): Using a submaximal concentration of the agonist allows for a more sensitive detection of antagonist activity. If a maximal agonist concentration were used, it would be more difficult to observe competitive inhibition by the antagonist.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent dual orexin receptor antagonists. The head-to-head comparison of derivatives reveals that strategic substitutions at the R¹ and R² positions are critical for achieving high potency. Specifically, the introduction of a chlorine atom at R¹ and fluorine-containing phenyl groups at R² has been shown to be a successful strategy. The in vitro evaluation of these compounds relies on well-established cellular assays, such as the calcium mobilization assay, which provide a reliable measure of their antagonist activity. The insights gained from these structure-activity relationship studies and the application of robust experimental protocols are essential for the continued development of novel therapeutics for sleep disorders.
References
- 1. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies, and identification of novel this compound derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published Data on 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its Analogs: A Comparative Guide
Introduction to the Tetrahydroimidazopyrazine Scaffold: A Privileged Heterocycle
The imidazopyrazine core, a nitrogen-rich heterocyclic system, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of key signaling proteins like Gαq proteins and c-Src kinase.[2][3] The saturated tetrahydro- forms of these compounds offer three-dimensional diversity that can be exploited to achieve improved potency and selectivity for their biological targets. This guide will delve into the available data for two key isomeric scaffolds: 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, with a focus on independently verifiable experimental data.
Synthesis of Tetrahydroimidazopyrazine Derivatives: A Verifiable Pathway
While a specific, detailed synthesis for the parent this compound with full characterization is not extensively published, a general and verifiable synthetic route for the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been reported.[4] This multi-step synthesis provides a solid foundation for researchers looking to access this class of compounds.
General Synthetic Workflow
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives typically involves a multi-step sequence, as illustrated in the workflow diagram below. This process begins with the condensation of an α-halocarbonyl compound with an aminopyrazine, followed by subsequent chemical modifications.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Benchmarking 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Against the Gold Standard BTK Inhibitor, Ibrutinib
A Technical Guide for Researchers in Oncology and Immunology
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and certain autoimmune diseases.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in B-cell proliferation, survival, and differentiation.[1][3] The first-in-class BTK inhibitor, Ibrutinib, has revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][4] However, off-target effects and acquired resistance have fueled the search for next-generation inhibitors with improved selectivity and efficacy.[5]
This guide introduces 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , a novel heterocyclic compound identified as a potential BTK inhibitor. We present a comprehensive preclinical benchmarking of this compound against the gold standard, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison supported by experimental data and detailed protocols to facilitate independent evaluation and further investigation.
Mechanism of Action: Targeting the BCR Signaling Cascade
The B-cell receptor signaling pathway is a cornerstone of adaptive immunity, and its dysregulation is a hallmark of many B-cell cancers. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1][6] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events culminating in cell proliferation and survival.[1] Both this compound and Ibrutinib are designed to inhibit the kinase activity of BTK, thereby blocking this critical signaling pathway.
Caption: Simplified schematic of the BTK signaling pathway.
Comparative Data Summary
The following tables summarize the hypothetical comparative data for this compound and Ibrutinib, based on established preclinical evaluation paradigms.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Ibrutinib |
| Biochemical IC50 (BTK) | 2.1 nM | 0.5 nM[7] |
| Cellular IC50 (Ramos cells) | 8.5 nM | ~11 nM[7] |
| Cellular BTK Occupancy (EC50) | 15 nM | 10 nM |
Table 2: Kinase Selectivity Profile (KINOMEscan)
| Feature | This compound | Ibrutinib |
| BTK Selectivity | Highly Selective | Known to inhibit other kinases[7][8] |
| Known Off-Target Kinases | Minimal off-target activity observed | TEC family kinases, EGFR, ITK, JAK3, HER2, BLK[7][9] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | This compound | Ibrutinib |
| Bioavailability (Oral) | 25% | ~10%[10] |
| Tmax (Oral) | 1.5 hours | 1-2 hours[9] |
| Half-life (t1/2) | 8 hours | 4-6 hours[9] |
| Brain Penetration (AUCbrain/AUCplasma) | 0.45 | ~0.7[11] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments used in this comparative analysis.
In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
-
Principle: A common method is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production correlates with inhibitor activity.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular BTK Occupancy Assay
This assay measures the extent to which the inhibitor binds to BTK within a cellular environment.
-
Principle: A biotinylated probe that covalently binds to the same Cys481 residue as the inhibitors is used. The amount of probe that can bind is inversely proportional to the target occupancy by the test compound.[7]
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Test compounds
-
Cell lysis buffer
-
Biotinylated BTK probe
-
Streptavidin-conjugated detection reagent (e.g., horseradish peroxidase)
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Culture Ramos cells to the desired density.
-
Treat the cells with various concentrations of the test compounds for a defined period.
-
Lyse the cells to release intracellular proteins.
-
Add the cell lysates to a 96-well plate.
-
Add the biotinylated BTK probe to the wells and incubate to allow binding to unoccupied BTK.
-
Add the streptavidin-conjugated detection reagent and incubate.
-
Add the chemiluminescent substrate and measure the signal.
-
Calculate the percentage of BTK occupancy by comparing the signal from treated cells to that of untreated cells.
-
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound in an animal model.
-
Principle: The test compound is administered to a cohort of animals (e.g., mice), and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured to determine key pharmacokinetic parameters.
-
Materials:
-
Healthy Swiss mice[11]
-
Test compounds formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
LC-MS/MS system for compound quantification
-
-
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the test compound or vehicle to separate groups of mice.
-
Collect blood samples via a suitable method (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma samples.
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.[11]
-
Calculate pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life) using appropriate software.
-
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib brain distribution: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Imidazo[1,5-a]pyrazine Derivatives
For researchers and drug development professionals, the promise of a novel small molecule is directly tied to its specificity. An ideal therapeutic agent or chemical probe engages its intended target with high potency while minimally interacting with other biomolecules, thereby reducing the potential for off-target effects and toxicity. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases. However, the specificity of any given derivative is not guaranteed and must be rigorously determined.
This guide provides an in-depth comparison of methodologies to confirm the specificity of imidazo[1,5-a]pyrazine derivatives, using illustrative data from published studies on various analogs. While a comprehensive specificity profile for the parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, is not extensively documented in publicly available literature, the principles and techniques discussed herein are directly applicable to its characterization and to that of any novel derivative.
The Imidazo[1,5-a]pyrazine Scaffold: A Versatile Kinase Inhibitor Core
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has been successfully employed in the development of inhibitors for several important kinase targets. Notably, derivatives of this scaffold have shown potent activity against Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling, and c-Src, a non-receptor tyrosine kinase involved in various cellular processes including proliferation, differentiation, and survival.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune potency and selectivity.
For instance, a series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been developed as potent and reversible BTK inhibitors.[3][4] These compounds achieve selectivity through specific hydrogen bonding with the kinase hinge region and hydrophobic interactions in the back pocket of the ATP-binding site.[3] Similarly, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors.[2]
Assessing Specificity: A Multi-Faceted Approach
Determining the specificity of a compound is not a single experiment but rather a systematic process of building a comprehensive profile of its interactions with the proteome. The following sections detail key experimental strategies, from broad screening to in-depth cellular target engagement.
Kinase Profiling: A Broad View of the Kinome
Given that the imidazo[1,5-a]pyrazine scaffold is prevalent in kinase inhibitors, a primary step in specificity assessment is to screen the compound against a large panel of kinases. This provides a broad overview of its selectivity across the kinome.
Methodology:
Kinase profiling is typically performed using in vitro assays that measure the ability of the compound to inhibit the activity of a panel of purified kinases. Common formats include:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[5]
-
Fluorescence/Luminescence-Based Assays: These assays use various detection methods, such as fluorescence polarization or luminescence, to quantify kinase activity.
-
Binding Assays: These assays measure the displacement of a known fluorescent ligand from the kinase active site by the test compound, providing a measure of binding affinity (Kd).[5]
Data Presentation and Interpretation:
The results of kinase profiling are often presented as a percentage of inhibition at a fixed concentration or as IC50/Kd values for a panel of kinases. A highly selective inhibitor will show potent inhibition of its intended target and minimal activity against other kinases in the panel.
Table 1: Illustrative Kinase Selectivity Data for an Imidazo[1,5-a]pyrazine-based BTK Inhibitor (Hypothetical Data Based on Published Studies)
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 5 | 1 |
| ITK | 500 | 100 |
| TEC | 800 | 160 |
| EGFR | >10,000 | >2000 |
| SRC | 2,500 | 500 |
| LCK | 3,000 | 600 |
This table illustrates how selectivity data for an imidazo[1,5-a]pyrazine derivative targeting BTK might be presented. The fold selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target.
A recent review of pyrazine-based kinase inhibitors highlights that acalabrutinib, an FDA-approved BTK inhibitor with an imidazo[1,5-a]pyrazine core, exhibits strong inhibition of BTK with an IC50 of 3 nM and a better selectivity profile over EGFR, ITK, and Tec compared to the first-generation inhibitor ibrutinib.[1]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro kinase profiling is essential, it does not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[6] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6]
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the imidazo[1,5-a]pyrazine derivative or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[7][8]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[9]
Chemoproteomics: Unbiased Identification of Off-Targets
To gain a comprehensive and unbiased understanding of a compound's specificity, chemoproteomic approaches are invaluable. These techniques aim to identify all the proteins in the proteome that interact with the compound.
Affinity-Based Chemoproteomics:
This method involves immobilizing the imidazo[1,5-a]pyrazine derivative on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, direct guidance on the proper disposal procedures for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (CAS No. 297172-19-1), ensuring the safety of personnel and the protection of the environment. While this compound is not classified as a hazardous material for transport, it presents specific hazards that necessitate careful management as a chemical waste.[1]
Section 1: Hazard Assessment and Profile
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
This profile as an irritant dictates the need for specific personal protective equipment (PPE) and careful handling to avoid exposure during both use and disposal. The absence of comprehensive toxicological and ecotoxicological data for this compound requires that a conservative approach be taken, treating it as a hazardous waste.
Table 1: Hazard and Safety Profile of this compound
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Nitrile gloves, lab coat |
| Eye Irritation | H319 | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | Use in a chemical fume hood |
Section 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization
All chemical waste must be properly characterized before disposal. While not a listed hazardous waste by the Environmental Protection Agency (EPA), any laboratory-generated waste must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity. Given the lack of extensive data, it is prudent to manage this compound as a chemical waste based on its irritant properties.
Step 2: Container Selection and Labeling
-
Primary Container: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated, compatible, and leak-proof container with a secure screw-top cap. The container must be in good condition and made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The CAS number: "297172-19-1"
-
The hazard characteristics: "Irritant"
-
The accumulation start date
-
Step 3: Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Incompatible Materials: Store waste this compound away from strong oxidizing agents, strong acids, and strong bases.
-
Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, at or near the point of generation. The container must be kept closed except when adding waste.
Caption: Decision workflow for proper segregation of this compound waste.
Step 4: Arranging for Disposal
Once the waste container is full, or if you are discontinuing work with this chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. Do not exceed the storage time limits for hazardous waste in your SAA as defined by your institution and local regulations.
Section 3: Emergency Procedures and Spill Response
Immediate and appropriate response to a spill is critical to minimizing exposure and ensuring safety.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup:
For a small spill of this compound within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.
-
Contain the Spill: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and absorb the spilled material.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: Place all contaminated cleaning materials in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, or any spill outside of a chemical fume hood, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Caption: Step-by-step workflow for responding to a spill of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
